3-Bromopyridine-2-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDIRPOTVAODSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365990 | |
| Record name | 3-Bromopyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30683-23-9 | |
| Record name | 3-Bromopyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopyridine-2-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromopyridine-2-carboxylic Acid: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromopyridine-2-carboxylic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the compound's structural features, spectroscopic profile, and key chemical reactions. Furthermore, it outlines a viable synthetic route and purification methods, along with insights into its emerging biological activities, particularly its anti-inflammatory and immunosuppressive potential. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of novel functional materials.
Chemical and Physical Properties
This compound, also known as 3-bromo-2-picolinic acid, is a substituted pyridine derivative with the chemical formula C₆H₄BrNO₂.[1][2][3] The presence of a carboxylic acid group and a bromine atom on the pyridine ring imparts unique reactivity and functionality to the molecule, making it a valuable intermediate in various chemical syntheses.[1]
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrNO₂ | [1][2] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | White to yellow powder/solid | [2] |
| Melting Point | 141-144 °C | [2][4] |
| Boiling Point (Predicted) | 315.7 ± 27.0 °C | [2] |
| Density (Predicted) | 1.813 g/cm³ | [2] |
| pKa (Predicted) | 2.29 ± 0.10 | |
| CAS Number | 30683-23-9 | [1][2] |
Chemical Structure and Reactivity
The structure of this compound features a pyridine ring substituted at the 3-position with a bromine atom and at the 2-position with a carboxylic acid group. This arrangement of functional groups influences the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the carboxylic acid and the bromine atom deactivates the pyridine ring towards electrophilic substitution. Conversely, the carboxylic acid group can undergo typical reactions such as esterification and amidation, while the bromine atom is susceptible to displacement via various cross-coupling reactions, making it a versatile handle for introducing molecular diversity.
Synthesis and Purification
A common and effective method for the synthesis of this compound involves the oxidation of 3-bromo-2-methylpyridine.
Synthesis of 3-bromo-2-methylpyridine (Precursor)
The precursor, 3-bromo-2-methylpyridine, can be synthesized via the bromination of 2-methylpyridine (2-picoline).
Experimental Protocol:
-
To a stirred solution of aluminum chloride, add 2-methylpyridine dropwise.
-
Heat the mixture to 100°C.
-
Add bromine dropwise to the heated mixture over a period of 1 hour.
-
Continue stirring for an additional 30 minutes at the same temperature.
-
After cooling, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid.
-
Wash the aqueous solution with ethyl acetate.
-
Basify the aqueous layer with an 8 M aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.[5]
Workflow for the Synthesis of 3-bromo-2-methylpyridine:
Caption: Synthesis workflow for 3-bromo-2-methylpyridine.
Oxidation to this compound
The subsequent oxidation of the methyl group of 3-bromo-2-methylpyridine to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate.
Experimental Protocol:
-
Prepare a solution of 3-bromo-2-methylpyridine in water.
-
Heat the solution to reflux.
-
Add potassium permanganate portion-wise to the refluxing solution.
-
Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.
Purification
The crude this compound can be purified by recrystallization. Based on the polarity of the molecule, a mixture of ethanol and water is a suitable solvent system for recrystallization.[6]
Experimental Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Gradually add hot water to the solution until turbidity persists.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Spectroscopic Analysis
The structural characterization of this compound is typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The proton adjacent to the nitrogen will likely appear at the most downfield position.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield chemical shift (typically in the range of 165-185 ppm).[7] The carbon attached to the bromine atom will also show a characteristic chemical shift.
General NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the spectra on a high-resolution NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-Br Stretch: A weaker absorption in the fingerprint region (typically below 800 cm⁻¹) can be attributed to the carbon-bromine bond.
General IR Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.01 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the bromine-81 isotope.[8]
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the bromine atom (-Br).[9][10]
General Mass Spectrometry Analysis:
-
Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules.
-
Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
Biological Activity and Applications in Drug Development
This compound and its derivatives have garnered interest in the field of drug discovery due to their potential biological activities.
Anti-inflammatory and Immunosuppressive Effects
Several sources indicate that this compound exhibits anti-inflammatory and immunosuppressive properties.[1][3] While the precise mechanisms are not fully elucidated for this specific compound, related pyridine carboxylic acid derivatives have been investigated as inhibitors of key inflammatory pathways.
Potential Signaling Pathways:
-
Cyclooxygenase (COX) Inhibition: Pyridine-based compounds have been explored as inhibitors of COX enzymes (COX-1 and COX-2), which are crucial mediators of inflammation and pain. Inhibition of COX enzymes reduces the production of prostaglandins, which are pro-inflammatory molecules.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Some pyridine derivatives have been shown to modulate the NF-κB pathway, thereby exerting anti-inflammatory effects.
The logical relationship for the potential anti-inflammatory mechanism is illustrated below:
Caption: Potential anti-inflammatory mechanism of action.
Role in Drug Synthesis
This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds.[1][2] Its bifunctional nature allows for diverse chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the construction of novel drug candidates. For instance, pyridine carboxylic acid isomers are precursors to a wide array of drugs used to treat conditions like tuberculosis, cancer, and diabetes.
Conclusion
This compound is a key heterocyclic compound with a well-defined set of chemical and physical properties. Its synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. The spectroscopic profile of this compound is predictable and allows for straightforward characterization. The emerging evidence of its anti-inflammatory and immunosuppressive activities, likely through the modulation of key signaling pathways such as COX and NF-κB, positions it as a promising scaffold for the development of new therapeutic agents. As a versatile building block, it offers numerous possibilities for the synthesis of complex molecules with potential applications in both the pharmaceutical and materials science industries. This guide provides a solid foundation for researchers and developers to further explore and harness the potential of this compound.
References
- 1. This compound | 30683-23-9 | FB19329 [biosynth.com]
- 2. This compound Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
3-Bromopyridine-2-carboxylic acid IUPAC name
An In-depth Technical Guide to 3-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name, is a versatile heterocyclic building block crucial in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, which features a pyridine ring functionalized with both a bromine atom and a carboxylic acid group, provides two distinct and reactive sites for chemical modification. This dual functionality makes it an invaluable intermediate for constructing complex molecular architectures.[1]
This compound, also commonly referred to as 3-Bromopicolinic acid, serves as a key starting material in the synthesis of a wide range of high-value compounds, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic placement of the reactive groups allows for participation in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions at the bromine-substituted position and standard carboxylic acid derivations such as amidation and esterification.[3] Its utility in the development of novel therapeutic agents is an area of active research.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromopicolinic acid |
| CAS Number | 30683-23-9 |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol |
| Appearance | White to yellow or off-white solid/powder |
| Melting Point | 141-144 °C |
| Boiling Point | 315.7 ± 27.0 °C (Predicted) |
| Density | 1.813 g/cm³ |
| pKa | 2.29 ± 0.10 (Predicted) |
| Storage Conditions | 2-8°C, under inert atmosphere |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The bromine atom at the C3 position acts as an excellent leaving group for metal-catalyzed cross-coupling reactions, while the carboxylic acid at the C2 position allows for a range of derivatization reactions.
Caption: Logical relationship of functional groups and reactivity.
This dual reactivity makes it a cornerstone intermediate for building complex molecules, particularly in the synthesis of enzyme inhibitors and other biologically active compounds. For example, it is used in the preparation of macrocyclic glucagon-like peptide 1 (GLP-1) receptor agonists.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative cross-coupling reaction.
Synthesis of this compound via Oxidation
This protocol is adapted from a common method for synthesizing pyridine carboxylic acids, which involves the oxidation of a methylpyridine precursor.
Caption: Experimental workflow for the synthesis of the title compound.
Materials:
-
3-Bromo-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl), concentrated
-
Isopropanol
-
Deionized water
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
Reaction Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and reflux condenser. Charge the flask with 3-bromo-2-methylpyridine (0.1 mol) and 200 mL of deionized water.
-
Heating: Begin stirring and gently heat the mixture to 75-80°C.
-
Oxidation: Once the temperature is stable, begin adding potassium permanganate (0.25 mol) in small portions over 1-2 hours. The reaction is exothermic; control the addition rate to maintain the temperature between 80-82°C.
-
Reaction Monitoring: After the final addition of KMnO₄, continue stirring the mixture at 80°C for an additional 30-60 minutes until the purple color of permanganate has disappeared, indicating the reaction is complete. The mixture will be a brown slurry of manganese dioxide (MnO₂).
-
Quenching and Filtration: Cool the reaction mixture to room temperature. Carefully add a small amount of isopropanol to quench any unreacted KMnO₄. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of warm water.
-
Acidification and Isolation: Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the clear filtrate with concentrated HCl to a pH of 3-4. A white precipitate of this compound will form.
-
Purification: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the product with a small amount of cold deionized water and dry under vacuum to yield the final product.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or pressure vessel
Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Degassing: Seal the tube with a rubber septum, and then evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Heating: Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at 80-100°C. Stir the reaction mixture overnight (12-24 hours).
-
Reaction Work-up: After cooling to room temperature, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired bi-aryl product.
References
An In-depth Technical Guide to 3-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyridine-2-carboxylic acid, also known as 3-Bromopicolinic acid, is a halogenated pyridine derivative that serves as a critical and versatile building block in modern organic synthesis. Its unique structure, featuring a carboxylic acid group and a bromine atom on a pyridine ring, offers two distinct reactive sites for chemical modification. This bifunctionality makes it an invaluable intermediate in the development of novel pharmaceutical compounds and advanced functional materials. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in research and development.
Physicochemical and Chemical Properties
This compound is typically a pale yellow crystalline solid that is stable under standard laboratory conditions.[1] The strategic placement of the bromo and carboxyl groups allows for a wide array of chemical transformations, such as cross-coupling reactions at the bromine-bearing carbon and amidation or esterification at the carboxylic acid function.[1]
| Property | Value | Reference |
| Molecular Weight | 202.01 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₆H₄BrNO₂ | --INVALID-LINK-- |
| CAS Number | 30683-23-9 | --INVALID-LINK-- |
| Appearance | Light yellow crystalline solid | [2] |
| Purity | ≥ 97% | [1] |
| Common Synonyms | 3-Bromopicolinic acid | --INVALID-LINK-- |
| Stability | Stable under normal temperatures and pressures | [1] |
Synthesis and Experimental Protocols
Key Experiment: Synthesis via Lithiation and Carboxylation
This protocol describes the synthesis starting from 3-bromopyridine. The process involves a halogen-metal exchange to create a nucleophilic pyridine ring, which is then carboxylated using solid carbon dioxide (dry ice).
Materials and Reagents:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3-bromopyridine and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium solution is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure the complete formation of the 3-bromo-2-lithiopyridine intermediate.
-
Carboxylation: The reaction flask is carefully opened, and an excess of crushed dry ice is added in small portions, ensuring the temperature does not rise significantly. The mixture is stirred and allowed to slowly warm to room temperature overnight as the excess CO₂ sublimes.
-
Work-up and Acidification: Once at room temperature, the reaction is quenched by the slow addition of water. The organic solvent (THF) is removed under reduced pressure. The remaining aqueous layer is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 3-4 with 1 M HCl, leading to the precipitation of the crude product.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
The utility of this compound spans multiple scientific domains, primarily due to its capacity to act as a scaffold for building more complex molecules.
-
Pharmaceutical Intermediates: This compound is a valuable starting material in drug discovery. The pyridine core is a common feature in many biologically active molecules. The carboxylic acid can be converted into amides, esters, or other functional groups, while the bromine atom allows for the introduction of diverse substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). It has been associated with compounds showing anti-inflammatory and immunosuppressive effects.
-
Materials Science and MOFs: In the field of materials science, it serves as an organic ligand for the construction of Metal-Organic Frameworks (MOFs).[2] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, leading to the formation of porous, crystalline materials.[2] These MOFs have potential applications in areas such as gas storage and separation, catalysis, and chemical sensing.[2]
Caption: Key application areas for this compound.
Conclusion
This compound is a high-value chemical intermediate with significant potential for innovation in both medicine and material science. Its well-defined reactive sites provide a reliable platform for synthetic chemists to design and construct novel molecules with tailored properties. As research continues to uncover new therapeutic agents and advanced materials, the importance of versatile building blocks like 3-Bromopicolinic acid is set to grow, making it a staple compound in the modern research laboratory.
References
An In-depth Technical Guide to the Structure and Synthesis of 3-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 3-Bromopyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details its chemical and physical properties and outlines a viable two-step synthetic pathway, including detailed experimental protocols.
Chemical Structure and Properties
This compound, also known as 3-bromopicolinic acid, is a substituted pyridine derivative with the chemical formula C₆H₄BrNO₂.[1] Its structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position.
Key Identifiers and Physical Properties:
| Property | Value |
| CAS Number | 30683-23-9 |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 141-144 °C |
| Synonyms | 3-Bromopicolinic acid, 3-Bromo-2-pyridinecarboxylic acid |
Synthesis of this compound
A reliable and well-documented method for the synthesis of this compound involves a two-step process. This pathway starts with the cyanation of 3-bromopyridine 1-oxide to form 3-bromo-2-cyanopyridine, which is then hydrolyzed to the final carboxylic acid product.
Figure 1: Two-step synthesis pathway for this compound.
Step 1: Synthesis of 3-Bromo-2-cyanopyridine
The first step involves the cyanation of 3-bromopyridine 1-oxide using trimethylsilyl cyanide.
Experimental Protocol:
A solution of 3-bromopyridine 1-oxide (22 g, 0.12 mol), trimethylsilyl cyanide (45 mL, 0.36 mol), and triethylamine (33 mL, 0.24 mol) in acetonitrile (120 mL) is heated to reflux for 4 hours.[2] Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a 3N sodium carbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude product.[2] Recrystallization from a hexane/ethyl acetate (3:1) mixture affords 3-bromo-2-cyanopyridine as a white solid.[2]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Yield | 79% | [2] |
| Reaction Time | 4 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Melting Point | 92 °C | [2] |
Step 2: Hydrolysis of 3-Bromo-2-cyanopyridine
The second step is the hydrolysis of the nitrile group in 3-bromo-2-cyanopyridine to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. A general method for the hydrolysis of cyanopyridines involves heating with a strong acid or base.
Experimental Protocol (General Procedure):
3-Bromo-2-cyanopyridine is heated in the presence of a strong aqueous acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong aqueous base (e.g., sodium hydroxide or potassium hydroxide). The reaction mixture is typically heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized. If the hydrolysis is performed under acidic conditions, the pH is adjusted with a base to precipitate the carboxylic acid. If performed under basic conditions, the pH is adjusted with an acid. The precipitated product is then collected by filtration, washed with cold water, and dried to yield this compound.
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound via the two-step pathway described.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The two-step synthesis of this compound from 3-bromopyridine 1-oxide provides a clear and reproducible method for obtaining this important synthetic intermediate. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.
References
A Technical Guide to 3-Bromopyridine-2-carboxylic acid (CAS: 30683-23-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyridine-2-carboxylic acid, identified by CAS number 30683-23-9, is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Also known as 3-Bromo-2-picolinic acid, this compound serves as a versatile and highly reactive building block for the synthesis of complex organic molecules. Its unique structure, featuring a pyridine ring, a carboxylic acid functional group, and a bromine substituent, makes it an essential intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the bromine atom and the carboxylic acid group on the pyridine scaffold allows for a wide range of chemical transformations, providing access to diverse molecular architectures with potential biological activity. This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its appropriate handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 30683-23-9 | [1][2][3] |
| Molecular Formula | C₆H₄BrNO₂ | [1][3][4] |
| Molecular Weight | 202.01 g/mol | [1][3] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-Bromo-2-picolinic acid | [1][2][3] |
| Appearance | Off-white to tan crystalline solid; White to yellow powder | [1][3] |
| Melting Point | 141-144 °C | [3] |
| Boiling Point | 315.7 ± 27.0 °C (Predicted) | [3] |
| Density | 1.813 g/cm³ (Predicted) | [3] |
| Purity | ≥97% | [5] |
| SMILES | OC(=O)C1=C(Br)C=CC=N1 | [5] |
| InChI Key | KBDIRPOTVAODSA-UHFFFAOYSA-N | [5] |
| Storage | Store at 0-8 °C in a cool, dry place under an inert atmosphere. | [1][3] |
Synthesis and Reactivity
Reactivity Profile
The chemical behavior of this compound is dictated by its three key structural components:
-
Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring can participate in π-π stacking and hydrogen bonding interactions, which is particularly relevant in biological contexts like enzyme inhibition.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. It also adds polarity to the molecule and can coordinate with metal ions.
-
Bromine Atom: The bromine substituent is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This feature is paramount to its utility as a synthetic building block.[6]
Plausible Synthetic Pathway
While specific, detailed industrial synthesis protocols are proprietary, a plausible laboratory-scale synthesis can be conceptualized starting from pyridine-2-carboxylic acid. The process would likely involve a regioselective electrophilic bromination. The pyridine nitrogen deactivates the ring towards electrophilic substitution, but the carboxylic acid group can help direct the incoming electrophile.
Applications in Research and Development
This compound is a valuable intermediate with broad applications across several scientific domains.
-
Pharmaceutical Synthesis : It is a key intermediate for synthesizing various pharmaceutical agents.[1][3] Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities and are scaffolds for drugs treating infections, inflammation, and cancers.
-
Agrochemical Development : The compound is utilized in the creation of new herbicides and fungicides to enhance crop protection.[1]
-
Material Science : It serves as a monomer or precursor in the synthesis of specialized polymers and coatings that require specific chemical properties for durability and performance.[1]
-
Coordination Chemistry : The molecule's ability to act as a bifunctional ligand makes it useful in the self-assembly of metal-organic complexes with controlled structures and properties.
The typical workflow for utilizing a building block like this compound in a drug discovery program is illustrated below.
Experimental Protocols
The following are generalized but detailed methodologies for the quality control and structural verification of this compound.
Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method to determine the purity of the compound.
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Analysis : The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Protocol 4.2: Structural Verification by ¹H NMR Spectroscopy
This protocol is for confirming the chemical structure of the compound.
-
Instrumentation : 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Data Acquisition : Acquire a standard proton spectrum with 16-32 scans.
-
Expected ¹H NMR Spectrum (Predicted) :
-
A broad singlet peak (> 13 ppm) corresponding to the carboxylic acid proton (-COOH).
-
Three aromatic protons on the pyridine ring, likely appearing as a doublet of doublets (dd), and two doublets (d) between 7.5 and 8.8 ppm, showing characteristic coupling patterns for a 2,3-disubstituted pyridine.
-
Analytical Workflow Diagram
The sequence of analytical tests for compound verification is crucial for ensuring quality and integrity in research.
Safety and Handling
-
General Handling : Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage : Keep the container tightly sealed and store in a cool, dry, and well-ventilated place. Recommended storage temperature is between 0-8°C under an inert atmosphere to maintain long-term stability.[1][3]
-
Toxicity : Detailed toxicological properties have not been extensively investigated. Treat as a potentially hazardous chemical. Avoid contact with skin and eyes, and avoid inhalation of dust.
Conclusion
This compound (CAS: 30683-23-9) is a high-value chemical intermediate with significant utility in drug discovery, agrochemical synthesis, and material science. Its well-defined physical properties and versatile chemical reactivity, stemming from its unique trifunctional structure, make it an indispensable tool for synthetic chemists. The protocols and data presented in this guide are intended to support researchers in the effective and safe utilization of this compound in their research and development endeavors.
References
- 1. 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR [m.chemicalbook.com]
- 2. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR [m.chemicalbook.com]
- 3. This compound Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 3-Bromopyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-Bromopyridine-2-carboxylic acid. These predictions are derived from typical values for similar chemical environments and should be considered as estimates.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.8 | Doublet of doublets | J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2 |
| H-5 | 8.2 - 8.5 | Doublet of doublets | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5 |
| H-6 | 8.6 - 8.9 | Doublet of doublets | J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2 |
| -COOH | 10.0 - 13.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-COOH) | 165 - 175 |
| C-3 (C-Br) | 120 - 125 |
| C-4 | 128 - 132 |
| C-5 | 140 - 145 |
| C-6 | 150 - 155 |
| -COOH | 165 - 175 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |
| C-Br | 500 - 600 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 201/203 | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |
| [M-OH]⁺ | 184/186 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 156/158 | Loss of carboxylic acid group |
| [M-Br]⁺ | 122 | Loss of Bromine radical |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is approximately 4-5 cm.
-
-
¹H NMR Acquisition :
-
The ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
For a volatile compound, Electron Ionization (EI) at 70 eV is a common method. For less volatile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
-
Data Acquisition :
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
The resulting mass spectrum will show the molecular ion and various fragment ions. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with approximately equal intensity.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Relationship between Spectroscopic Data and Molecular Structure
This diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
Caption: Interplay of spectroscopic techniques in determining the molecular structure.
An In-depth Technical Guide on the Crystal Structure of 3-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 3-Bromopyridine-2-carboxylic acid, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of public crystallographic data for this compound, this report presents the detailed crystal structure of its close isomer, 2-Bromopyridine-3-carboxylic acid, as a representative analogue. This information is supplemented with detailed experimental protocols for the synthesis of the target molecule and a plausible signaling pathway it may modulate, given the biological activities of related pyridine carboxylic acid derivatives.
Crystal Structure Analysis
While a definitive crystal structure for this compound is not publicly available in crystallographic databases, the structure of its isomer, 2-Bromopyridine-3-carboxylic acid, provides valuable insights into the molecular geometry and packing of brominated pyridine carboxylic acids. The crystallographic data for 2-Bromopyridine-3-carboxylic acid is summarized in the table below.
Quantitative Crystallographic Data for 2-Bromopyridine-3-carboxylic Acid
| Parameter | Value |
| Chemical Formula | C₆H₄BrNO₂ |
| Formula Weight | 202.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a | 3.9286 (3) Å |
| b | 12.9737 (9) Å |
| c | 12.8570 (8) Å |
| α | 90° |
| β | 96.695 (4)° |
| γ | 90° |
| Unit Cell Volume | 650.83 (8) ų |
| Z | 4 |
| Temperature | 120 K |
| Radiation | Mo Kα |
| Wavelength | 0.71073 Å |
| Absorption Coefficient (μ) | 6.24 mm⁻¹ |
Disclaimer: The crystallographic data presented is for 2-Bromopyridine-3-carboxylic acid, an isomer of the requested this compound. This data is provided as the closest available structural analogue.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the general procedure for its crystal structure determination.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor 3-Bromo-2-methylpyridine, followed by its oxidation to the desired carboxylic acid.
Step 1: Synthesis of 3-Bromo-2-methylpyridine
This procedure is adapted from established methods for the bromination of picolines.
-
Materials: 2-Methylpyridine (2-picoline), Aluminum chloride (AlCl₃), Bromine (Br₂), Concentrated hydrochloric acid, 8M Sodium hydroxide solution, Diethyl ether, Anhydrous sodium sulfate, Ice.
-
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, add 200 g of aluminum chloride.
-
Slowly add 46.6 g of 2-Methylpyridine to the aluminum chloride with stirring. Heat the mixture to 100°C.
-
Once the temperature is stable, add 40.0 g of bromine dropwise over a period of 1 hour.
-
After the addition is complete, continue stirring the mixture at 100°C for an additional 30 minutes.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto ice.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Wash the acidic solution with ethyl acetate to remove any non-basic impurities.
-
Make the aqueous layer basic by the slow addition of an 8 mol/L aqueous sodium hydroxide solution, ensuring the temperature is kept low with an ice bath.
-
Extract the product with diethyl ether.
-
Wash the combined ether extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-diethyl ether (10:1) eluent to obtain 3-Bromo-2-methylpyridine as a colorless oil.[1]
-
Step 2: Oxidation of 3-Bromo-2-methylpyridine to this compound
This is a general oxidation procedure for converting a methyl group on a pyridine ring to a carboxylic acid.
-
Materials: 3-Bromo-2-methylpyridine, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-2-methylpyridine in water containing a stoichiometric amount of sodium hydroxide.
-
Heat the solution to reflux.
-
Slowly add a concentrated aqueous solution of potassium permanganate to the refluxing mixture over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Carefully acidify the solution with sulfuric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or water to yield pure this compound.
-
Single Crystal X-ray Diffraction
The following is a general protocol for determining the crystal structure of a synthesized compound like this compound.
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
The crystal is maintained at a low temperature (e.g., 100-120 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Potential Biological Activity and Signaling Pathway
Pyridine carboxylic acid derivatives are a class of compounds actively investigated for their potential as enzyme inhibitors in various disease contexts.[2] One such target of significant interest in cancer therapy is the WD40-repeat-containing protein 5 (WDR5).[3][4] WDR5 is a scaffold protein that plays a crucial role in the assembly and activity of histone methyltransferase complexes, particularly the MLL/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation. Aberrant WDR5 activity is implicated in various cancers, including leukemia.[3][4]
Inhibitors targeting the WDR5 "WIN" site can displace it from chromatin, leading to a reduction in H3K4 methylation at target gene promoters. This results in the downregulation of oncogenic gene expression, induction of translational stress, and ultimately p53-dependent apoptosis in cancer cells.[3] Given its structural features, this compound could potentially act as a WDR5 inhibitor.
Below is a diagram illustrating the putative signaling pathway modulated by a WDR5 inhibitor.
Workflow for Synthesis and Characterization
The logical flow from synthesis to structural and biological evaluation is depicted in the following workflow diagram.
References
- 1. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 3-Bromopyridine-2-carboxylic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Reactivity and Synthetic Applications of a Key Heterocyclic Building Block
Introduction
3-Bromopyridine-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceutical and materials science. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 2-position of the pyridine ring imparts a unique reactivity profile, allowing for selective functionalization at multiple sites. This guide provides a comprehensive overview of the reactivity of this compound, detailing key transformations and providing experimental insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 141-144 °C |
| Boiling Point | 315.7 ± 27.0 °C (Predicted) |
| Density | 1.813 g/cm³ (Predicted) |
| pKa | 2.29 ± 0.10 (Predicted) |
| CAS Number | 30683-23-9 |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The proton at the 6-position would likely appear as a doublet of doublets, coupled to the protons at the 4- and 5-positions. The protons at the 4- and 5-positions would also appear as multiplets. The carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the five carbons of the pyridine ring and the carboxylic acid carbon. The carbon bearing the bromine atom (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Key Reactions and Reactivity Profile
The reactivity of this compound can be categorized by transformations involving the pyridine ring (specifically the C-Br bond) and the carboxylic acid group.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be coupled with various aryl and heteroaryl boronic acids or their esters.
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent (reported for similar substrates) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
The Sonogashira coupling allows for the introduction of an alkyne moiety at the 3-position of the pyridine ring, a valuable transformation for the synthesis of complex scaffolds.
Table 3: Representative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Good to Excellent (reported for similar substrates) |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.1 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF or THF) and the base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the 2-position provides a handle for various functional group interconversions.
Amide coupling is a frequently employed reaction in medicinal chemistry. The carboxylic acid can be activated with a variety of coupling reagents to react with primary or secondary amines.
Table 4: Representative Amide Coupling Reaction
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Yield |
| This compound | Aniline | HATU | DIPEA | DMF | Good to Excellent |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add the amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine, 2.0-3.0 eq.).
-
Cool the mixture to 0 °C.
-
Add the coupling reagent (e.g., HATU, 1.1-1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purify the crude product by column chromatography.
Esterification can be achieved under acidic conditions, typically using an excess of the alcohol which also serves as the solvent.
Table 5: Representative Fischer Esterification Reaction
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |
| This compound | Methanol | H₂SO₄ (catalytic) | Reflux | Good |
Experimental Protocol: General Procedure for Fischer Esterification
-
Suspend or dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the ester with an organic solvent.
-
The organic extracts are combined, washed with brine, dried, and concentrated to afford the crude ester, which can be further purified if necessary.
Nucleophilic Aromatic Substitution (SNA r)
The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can activate the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromide. However, the position of the bromo substituent (meta to the nitrogen) makes it less activated than halogens at the 2- or 4-positions. Reaction conditions may require elevated temperatures and a strong nucleophile.
Decarboxylation
Picolinic acids (pyridine-2-carboxylic acids) can undergo decarboxylation, typically at elevated temperatures, sometimes with metal catalysis. The stability of the resulting pyridyl anion or the coordination to a metal catalyst influences the reaction's facility.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in the reactivity of this compound and a typical experimental workflow for a cross-coupling reaction.
Caption: Reactivity pathways of this compound.
Caption: Experimental workflow for Suzuki coupling.
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of pyridine-2-carboxylic acid (picolinic acids) have been identified as potent inhibitors of various enzymes, highlighting the importance of this scaffold in drug discovery. Two notable examples are the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Protein Kinase CK2.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1] Overactivity of 11β-HSD1 in adipose tissue and the liver is implicated in the pathogenesis of metabolic syndrome, including obesity and type 2 diabetes.[1][2] Picolinamide derivatives have been developed as potent and selective inhibitors of 11β-HSD1.
Caption: 11β-HSD1 signaling and inhibition.
Inhibition of Protein Kinase CK2
Protein Kinase CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[3] Elevated CK2 activity is observed in many cancers, making it an attractive target for cancer therapy. Derivatives of quinoline-3-carboxylic acid, structurally related to functionalized picolinic acids, have shown inhibitory activity against CK2.
Caption: Protein Kinase CK2 signaling and inhibition.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactivity at both the pyridine ring and the carboxylic acid moiety allows for the construction of a diverse range of complex molecules. The ability to participate in a variety of cross-coupling reactions, coupled with the potential for functional group manipulation of the carboxylic acid, makes it a strategic starting material for the synthesis of biologically active compounds. The development of inhibitors for key enzymes such as 11β-HSD1 and Protein Kinase CK2 from related picolinic acid scaffolds underscores the immense potential of this compound in drug discovery and development. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound in their scientific endeavors.
References
An In-depth Technical Guide to 3-Bromopyridine-2-carboxylic acid: Discovery, History, and Synthesis
Introduction
3-Bromopyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its structure, featuring both a carboxylic acid and a bromine atom on the pyridine ring, allows for a variety of chemical transformations, making it an important intermediate in the development of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, with a focus on its physicochemical properties and detailed experimental protocols.
Physicochemical Properties
The properties of this compound and its common precursor, 3-bromopyridine, are summarized in the table below for easy comparison. These properties are crucial for designing synthetic routes and for the purification of the compounds.
| Property | This compound | 3-Bromopyridine |
| Molecular Formula | C₆H₄BrNO₂[1] | C₅H₄BrN |
| Molecular Weight | 202.01 g/mol [1] | 158.00 g/mol [2] |
| CAS Number | 30683-23-9[3] | 626-55-1 |
| Melting Point | 141-144 °C[4] | Not applicable (liquid at room temp.) |
| Boiling Point | Not available | 173 °C |
| Density | 1.813 g/cm³[4] | 1.64 g/mL at 25 °C |
| Appearance | Solid[4] | Liquid |
| Refractive Index | Not available | n20/D 1.571 |
Historical Context and Discovery
While the precise date and discoverer of this compound are not well-documented in readily available literature, its synthesis is intrinsically linked to the development of methods for the functionalization of pyridine. The synthesis of pyridine derivatives has been an active area of research since the late 19th century. Early methods for the bromination of pyridine, such as the work of Ciamician and Silber in 1885, involved harsh reaction conditions and often resulted in a mixture of products. Over the years, more selective and efficient methods have been developed, paving the way for the synthesis of specific isomers like 3-bromopyridine. The subsequent carboxylation of such intermediates is a standard transformation in organic chemistry, suggesting that the synthesis of this compound likely emerged from the broader efforts to create a diverse library of substituted pyridine compounds for various applications, including medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from pyridine. The first step involves the bromination of pyridine to yield 3-bromopyridine, which is then carboxylated to produce the final product.
Step 1: Synthesis of 3-Bromopyridine
Several methods for the synthesis of 3-bromopyridine have been reported. A common and effective method involves the direct bromination of pyridine in the presence of sulfuric acid.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Mixture: To the flask, add pyridine (15 mL, 185 mmol) and 95% sulfuric acid. Cool the mixture to 0 °C using an ice bath.
-
Addition of Bromine: While maintaining the temperature at 0 °C, slowly add bromine (8.8 g, 50 mmol) dropwise from the dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to 130-140 °C and maintain this temperature for 7-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it into ice water.
-
Neutralize the solution by adding 6N sodium hydroxide until the pH reaches 8.
-
Extract the aqueous layer with an organic solvent such as petroleum ether (3 x 60 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by distillation to obtain 3-bromopyridine. The reported yield for this method is approximately 75%.[5]
-
Step 2: Synthesis of this compound
The conversion of 3-bromopyridine to this compound can be achieved through a Grignard reaction followed by carboxylation.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 3-bromopyridine in anhydrous diethyl ether or tetrahydrofuran (THF) and add it dropwise to the magnesium turnings under a nitrogen atmosphere.
-
The reaction mixture may need gentle heating to initiate the formation of the Grignard reagent (3-pyridylmagnesium bromide).
-
-
Carboxylation:
-
Cool the freshly prepared Grignard reagent in an ice-salt bath.
-
Slowly bubble dry carbon dioxide gas through the solution, or pour the Grignard reagent over crushed dry ice.
-
Stir the mixture until the reaction is complete.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.
-
-
Purification:
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Visualizing the Synthesis
The following diagrams illustrate the overall synthesis workflow and the relationship between the key compounds involved.
Caption: Overall workflow for the synthesis of this compound from pyridine.
Caption: Logical relationship between reactants, intermediate, and the final product.
Conclusion
This compound is a versatile synthetic intermediate with applications in various fields of chemical research. While the specific historical details of its initial discovery are not prominently documented, its synthesis relies on well-established and robust organic reactions. The protocols outlined in this guide provide a practical framework for the preparation of this compound, enabling further exploration of its chemical properties and potential applications. Further research into historical chemical literature may uncover more specific details about the first reported synthesis of this compound.
References
The Versatile Building Block: A Technical Guide to 3-Bromopyridine-2-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromopyridine-2-carboxylic acid is a halogenated pyridine derivative that has emerged as a crucial building block in modern organic synthesis. Its unique structural arrangement, featuring a carboxylic acid and a bromine atom on adjacent positions of the pyridine ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutic agents and other functional organic molecules.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrNO₂ | |
| Molecular Weight | 202.01 g/mol | |
| Melting Point | 177-181 °C | |
| Appearance | White to off-white solid | |
| CAS Number | 30683-23-9 | [1] |
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of a suitable precursor followed by bromination. While specific protocols for the direct synthesis can be proprietary, a general methodology can be adapted from the synthesis of analogous compounds, such as the oxidation of 2-methylpyridine derivatives.[2]
Experimental Protocol: Synthesis via Oxidation and Bromination (Adapted)
-
Oxidation of a 2-methylpyridine precursor: A solution of the 2-methylpyridine derivative in an appropriate solvent is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), under controlled temperature conditions.[2] The reaction mixture is typically heated to ensure complete conversion.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the pyridine-2-carboxylic acid derivative.
-
Bromination: The resulting pyridine-2-carboxylic acid is then subjected to electrophilic bromination. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent.
-
Purification: The crude this compound is purified by recrystallization from an appropriate solvent system to yield the final product.
Core Applications in Organic Synthesis
The reactivity of this compound is twofold. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid moiety can be readily converted into a range of functional groups, including esters, amides, and acid chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This compound can be coupled with various boronic acids or their esters to introduce aryl or heteroaryl substituents.
-
Reaction Setup: In a reaction vessel, this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Heck Reaction
The Heck reaction is another palladium-catalyzed method used to form a C-C bond between an aryl halide and an alkene. This reaction allows for the introduction of vinyl groups onto the pyridine ring.
-
Reaction Setup: this compound (1 equivalent), the alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) are combined in a suitable solvent (e.g., DMF, DMAc, or acetonitrile).
-
Reaction: The mixture is heated under an inert atmosphere at a temperature typically between 80 and 140 °C. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Amide Bond Formation
The carboxylic acid group of this compound can be readily converted to amides, which are prevalent motifs in pharmaceuticals. This is typically achieved using coupling reagents that activate the carboxylic acid.
-
Activation: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1-1.5 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.1-1.5 equivalents) are added. The mixture is stirred at 0 °C for a short period to form the active ester.
-
Amine Addition: The desired amine (1-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are added to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude amide is purified by column chromatography or recrystallization.[3][4]
Role in Drug Development: The Case of Vemurafenib and the MAPK/ERK Pathway
A prominent example illustrating the importance of pyridine-based building blocks in medicinal chemistry is in the synthesis of Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase.[5][6] While not directly synthesized from this compound, its structural analogs are key components. Vemurafenib is a crucial therapeutic agent for the treatment of late-stage melanoma.
The BRAF protein is a serine/threonine kinase in the MAPK/ERK signaling pathway .[7][8] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[9] In many cancers, including a significant portion of melanomas, a mutation in the BRAF gene (most commonly V600E) leads to the constitutive activation of this pathway, driving uncontrolled cell growth.[5][7]
Vemurafenib selectively binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity.[5][6] This blockade of the MAPK/ERK pathway leads to the suppression of downstream signaling, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis.[2][5]
Below is a simplified representation of the MAPK/ERK signaling pathway and the point of intervention by BRAF inhibitors like Vemurafenib.
Caption: The MAPK/ERK signaling pathway and Vemurafenib's mechanism of action.
This example highlights how building blocks like this compound can be instrumental in the synthesis of targeted therapies that interfere with specific signaling pathways implicated in disease.
Workflow for Synthetic Elaboration
The utility of this compound as a versatile synthetic intermediate can be visualized in the following workflow diagram, which outlines the key transformations it can undergo.
Caption: Synthetic transformations of this compound.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for the strategic and efficient construction of a wide array of complex organic molecules. Its application in the synthesis of precursors for targeted therapies, such as those aimed at the MAPK/ERK pathway, underscores its significance in modern drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and medicinal chemistry.
References
- 1. This compound Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 2. youtube.com [youtube.com]
- 3. ovid.com [ovid.com]
- 4. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 6. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyridine-2-carboxylic acid, a halogenated pyridine derivative, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom and a carboxylic acid group on a pyridine scaffold, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synonyms, chemical properties, and its utility in the synthesis of biologically active compounds, supported by experimental data and protocols.
Core Compound: this compound
This compound, also known by several synonyms, is a key intermediate for the synthesis of a variety of heterocyclic compounds. The strategic placement of the bromine atom and the carboxylic acid group enables chemists to perform a wide array of reactions, including cross-coupling, amidation, and esterification, to construct complex molecular architectures.[1]
Synonyms and Chemical Properties
A clear identification of this compound is crucial for researchers. The following table summarizes its primary synonyms and key chemical properties.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromopicolinic acid, 3-Bromo-2-pyridinecarboxylic acid |
| CAS Number | 30683-23-9 |
| Molecular Formula | C6H4BrNO2 |
| Molecular Weight | 202.01 g/mol |
| Appearance | White to off-white or pale yellow crystalline solid |
| Purity | Typically ≥97% |
Applications in Drug Discovery and Agrochemicals
The pyridine ring is a common motif in numerous biologically active molecules. The specific substitution pattern of this compound makes it a valuable precursor for the development of novel therapeutic agents and agrochemicals.[1] Its derivatives have shown potential in various areas, including as antifungal agents and in the synthesis of kinase inhibitors.
Antifungal Activity of Pyridine Carboxamide Derivatives
Pyridine carboxamides are a known class of fungicides. Research into novel pyridine carboxamide derivatives has identified compounds with potent antifungal activity, particularly as succinate dehydrogenase (SDH) inhibitors. While not directly synthesized from this compound, the study of related nicotinamide derivatives provides valuable insights into the potential applications of its aminated counterparts.
One such study reported the synthesis and antifungal activity of fifteen novel pyridine carboxamide derivatives. Among them, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) demonstrated significant in vivo antifungal activity against Botrytis cinerea.[2]
Table of Antifungal Activity Data [2]
| Compound | Target | IC50 (mg/L) | IC50 (µM) |
| 3f | B. cinerea SDH | 5.6 | 17.3 |
| Thifluzamide | B. cinerea SDH | 7.61 | 14.4 |
The comparable inhibitory activity of compound 3f to the commercial fungicide thifluzamide highlights the potential of the pyridine carboxamide scaffold in developing new antifungal agents.[2]
Synthesis and Experimental Protocols
The versatile reactivity of this compound allows for its incorporation into a variety of molecular scaffolds. Common synthetic transformations include amidation of the carboxylic acid and cross-coupling reactions at the bromine-substituted position.
General Synthesis of Pyridine Carboxamides
The following protocol describes a general method for the synthesis of pyridine carboxamides from a pyridine carboxylic acid and an amine, a reaction type applicable to this compound.
Experimental Protocol: Synthesis of N-(2-(phenylamino)phenyl)nicotinamide (3a) [2]
-
To a solution of nicotinic acid (1.2 equivalents) in dichloromethane (DCM), add oxalyl chloride (2.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a solution of N-phenylbenzene-1,2-diamine (1.0 equivalent) and triethylamine (2.0 equivalents) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol can be adapted for this compound to synthesize a variety of 3-bromopyridine-2-carboxamide derivatives for further investigation.
Signaling Pathways and Molecular Interactions
While specific signaling pathway involvement for this compound itself is not extensively documented, its derivatives are being investigated as inhibitors of key enzymes in cellular signaling. For example, the structurally related pyridine carboxamides have been shown to target succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Logical Workflow for the Development of Pyridine Carboxamide-Based Fungicides
The development of novel fungicides based on the pyridine carboxamide scaffold follows a logical progression from design to biological evaluation.
Caption: A logical workflow for the development of pyridine carboxamide-based fungicides.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemical development. Its utility is demonstrated through the synthesis of biologically active molecules, such as pyridine carboxamide derivatives that show promise as antifungal agents by inhibiting succinate dehydrogenase. Further exploration of the chemical space accessible from this starting material is likely to yield new and potent modulators of various biological targets. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of this compound in their research and development endeavors.
References
Methodological & Application
Synthesis of 3-Bromopyridine-2-carboxylic Acid: A Detailed Guide for Researchers
Application Note: This document provides detailed protocols for the synthesis of 3-Bromopyridine-2-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the bromination of 2-picoline (2-methylpyridine) to yield 3-bromo-2-picoline, followed by the oxidation of the methyl group to a carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthetic route, experimental procedures, and key data points.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules.[1] The presence of the bromine atom, the carboxylic acid, and the pyridine ring offers multiple reaction sites for further functionalization, making it a versatile synthon in the development of novel compounds with potential biological activity. The synthetic pathway described herein starts from readily available 2-picoline and involves two fundamental organic transformations: electrophilic aromatic substitution and oxidation.
Overall Reaction Scheme
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Physicochemical Properties of 3-Bromo-2-picoline
| Property | Value |
| Molecular Formula | C₆H₆BrN |
| Molecular Weight | 172.02 g/mol |
| CAS Number | 38749-79-0 |
| Density | 1.495 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.5604[2] |
| Physical State | Liquid/Solid at room temperature[2] |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature | Reaction Time | Reported Yield |
| 1 | Bromination of 2-Picoline | Bromine, Aluminum chloride | 100 °C | 1.5 hours | 12%[3] |
| 2 | Oxidation of 3-Bromo-2-picoline | Potassium permanganate | Elevated (reflux) | Varies | Not specified, but generally effective for alkylpyridines[4][5] |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-picoline from 2-Picoline
This protocol describes the bromination of 2-picoline using bromine and a Lewis acid catalyst.[2][3] It is important to note that this reaction is reported to have a low yield and can produce a mixture of isomers, with 5-bromo-2-picoline being a common byproduct that can be difficult to separate.[6]
Materials and Reagents:
-
2-Picoline (2-methylpyridine)
-
Aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Ice water
-
Concentrated hydrochloric acid (HCl)
-
8 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Diethyl ether
Procedure:
-
In a fume hood, cautiously add 46.6 g of 2-picoline dropwise to 200 g of aluminum chloride in a suitable reaction vessel.
-
Heat the mixture to 100 °C with continuous stirring.
-
While maintaining the temperature at 100 °C, add 40.0 g of bromine dropwise over a period of 1 hour.[3]
-
After the addition of bromine is complete, continue to stir the mixture for an additional 30 minutes.[3]
-
Cool the reaction mixture to room temperature and then carefully pour it into ice water.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Wash the acidic aqueous solution with ethyl acetate to remove non-basic impurities.
-
Make the aqueous layer basic by adding an 8 M aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the combined ether extracts with a saturated brine solution and dry over anhydrous sodium sulfate.[2]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-diethyl ether (10:1) eluent to obtain 3-bromo-2-picoline as a colorless oil (yield: 5.09 g, 12%).[3]
Step 2: Synthesis of this compound by Oxidation of 3-Bromo-2-picoline
This protocol describes the oxidation of the methyl group of 3-bromo-2-picoline to a carboxylic acid using potassium permanganate. While a specific protocol for this substrate is not detailed in the provided search results, the following is a general procedure based on the well-established oxidation of alkylpyridines.[4][5][7]
Materials and Reagents:
-
3-Bromo-2-picoline
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
Sodium bisulfite (NaHSO₃) or other reducing agent
-
Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-picoline in water. The reaction can be run under neutral, acidic, or basic conditions. For basic conditions, an aqueous solution of NaOH can be used.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed. Continue the addition until a persistent purple color is observed.
-
After the reaction is complete (as monitored by TLC or other suitable analytical method), cool the mixture to room temperature.
-
Quench the excess potassium permanganate by adding a reducing agent such as sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, it can be extracted from the acidified aqueous solution with a suitable organic solvent like ethyl acetate. The organic extracts can then be dried and the solvent evaporated to yield the crude product, which can be further purified by recrystallization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Potassium permanganate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-Bromopyridine-2-carboxylic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-bromopyridine-2-carboxylic acid as a versatile building block in various palladium-catalyzed cross-coupling reactions. This key intermediate is particularly valuable in the synthesis of highly substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The presence of the carboxylic acid group at the 2-position introduces both opportunities and challenges in these transformations, necessitating careful optimization of reaction conditions.
This document details protocols and comparative data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, as well as the alternative strategy of decarboxylative cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron reagents. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyridine structures. The carboxylic acid moiety can influence the reaction, and in some cases, protection of this group as an ester may be beneficial to prevent side reactions or catalyst inhibition.
Comparative Data for Suzuki-Miyaura Coupling of 3-Halopyridines
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | 3-Bromopyridine |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 80 | 12 | 92 | Methyl 3-bromopicolinate |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 | 3-Bromopyridine |
| 4 | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | - | K₂CO₃ | EtOH/H₂O | Reflux | 4 | 95 | 3-Bromopyridine[1] |
| 5 | Arylboronic acids | Pd(OH)₂ | - | K₃PO₄ | Ethanol | 65 | - | Good | Substituted bromobenzene[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, P(t-Bu)₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, Dioxane, DME)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
If the carboxylic acid is present, acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product, then extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[3][4] This reaction is crucial for synthesizing aminopyridine derivatives, which are important in medicinal chemistry. The acidic proton of the carboxylic acid requires the use of a sufficient amount of base.
Comparative Data for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | High | Bromo-aromatic[5] |
| 2 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Dioxane | 100 | 16 | 95 | 3-Bromopyridine |
| 3 | Cyclohexylamine | Pd-G3-Xantphos (2) | - | K₂CO₃ | t-BuOH | 90 | 24 | 88 | 3-Bromopyridine |
| 4 | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu | Toluene | 80 | 4 | 60 | 2-bromo-6-methyl pyridine[6] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol; optimization of the ligand, base, and solvent is often necessary.[7]
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos, 1-3 mol%)
-
Ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, LiHMDS, K₃PO₄, 2-4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox or in a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.04 eq), and the base (e.g., NaOtBu, 3.0 eq).[7]
-
Evacuate and backfill the reaction vessel with inert gas three times.[7]
-
Add the amine (1.2 eq) followed by the anhydrous, degassed solvent (e.g., toluene) via syringe.[7]
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[7]
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then re-extract with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction facilitates the coupling of terminal alkynes with this compound, yielding 3-alkynylpyridine-2-carboxylic acids.[8] These products are valuable intermediates for the synthesis of complex heterocyclic systems. A copper(I) co-catalyst is typically employed to increase the reaction rate.[9]
Comparative Data for Sonogashira Coupling of Bromopyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 6 | 91 | 3-Bromopyridine |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | Toluene | 80 | 12 | 85 | Methyl 3-bromopicolinate |
| 3 | 1-Heptyne | Pd(OAc)₂ (1) | CuI (2) | Cs₂CO₃ | DMF | 100 | 5 | 89 | 3-Bromopyridine |
| 4 | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines[8][10] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure and may need to be adapted for specific substrates.[10]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, DIPA, as base and solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with saturated aqueous NH₄Cl to remove the copper salts.
-
Isolate and purify the product as described in the previous protocols, including an acidification step to ensure the carboxylic acid is protonated.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples this compound with alkenes to form substituted pyridyl-alkenes.[1] This reaction is a powerful tool for the vinylation of heteroaryl halides. The choice of base and the potential for decarboxylation under thermal conditions should be considered.
Comparative Data for Heck Reactions of Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 16 | 90 | 4-Bromoacetophenone |
| 2 | n-Butyl acrylate | PdCl₂(dppf) (3) | TBAB | NaOAc | DMF | 120 | 24 | 85 | Bromobenzene |
| 3 | Ethyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 140 | 5 | 78 | 3-Bromopyridine |
| 4 | Olefins | Pd-complex 6 (2) | - | K₂CO₃ | DMF | 60 | 12 | High | Aryl halide[11] |
Experimental Protocol: Heck Reaction
This is a generalized procedure; specific conditions may vary.[12]
Materials:
-
This compound
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)
-
Sealed reaction tube or flask with condenser
Procedure:
-
In a reaction tube, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), the ligand (if used), and the base (e.g., Et₃N, 2.0 eq).
-
Add the anhydrous solvent (e.g., DMF) and the alkene (1.5 eq).
-
Seal the tube and heat to the required temperature (often >100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Diagram of a General Experimental Workflow
Caption: General workflow for cross-coupling reactions.
Decarboxylative Cross-Coupling: An Alternative Strategy
For pyridine-2-carboxylic acids, decarboxylative cross-coupling presents an alternative to traditional methods where the carboxylic acid itself is the leaving group.[5] This approach avoids the need for organometallic reagents and can proceed under different catalytic systems, offering a complementary synthetic route.[13][14][15][16]
Conceptual Pathway: Decarboxylative Coupling
In this type of reaction, the pyridine-2-carboxylic acid is coupled with an aryl halide. The reaction is typically catalyzed by palladium and often requires a co-catalyst or specific ligands to facilitate the decarboxylation step.
Diagram of Decarboxylative Coupling Logic
Caption: Logical flow of a decarboxylative cross-coupling.
General Considerations:
-
Protection of the Carboxylic Acid: In some cases, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to coupling can lead to higher yields and cleaner reactions by preventing potential coordination of the carboxylate to the palladium center, which can inhibit catalysis. The ester can then be hydrolyzed post-coupling.
-
Choice of Base: The basicity and solubility of the chosen base are critical. For substrates with an acidic proton, a sufficient excess of a suitable base is required to both deprotonate the acid and participate in the catalytic cycle. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.
-
Solvent Degassing: Thoroughly degassing the solvent is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.
-
Ligand Selection: The choice of phosphine ligand is often key to a successful reaction. Bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines) are generally effective in promoting oxidative addition and reductive elimination.
These notes and protocols provide a starting point for the use of this compound in cross-coupling reactions. Researchers are encouraged to consult the primary literature and perform systematic optimization for each specific transformation.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Bromopyridine-2-carboxylic Acid in Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyridine-2-carboxylic acid is a versatile heterocyclic building block with significant applications in the synthesis of pharmaceutical intermediates. Its unique structural features, comprising a pyridine ring functionalized with both a bromine atom and a carboxylic acid group, allow for diverse chemical transformations. The bromine atom at the 3-position is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, and amino moieties. The carboxylic acid at the 2-position provides a handle for amide bond formation and other modifications. These characteristics make this compound a valuable starting material for the synthesis of complex molecules with potential therapeutic activities, including kinase inhibitors, anti-inflammatory agents, and diuretics.
Key Applications and Synthetic Strategies
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its application spans across different therapeutic areas, primarily in the development of kinase inhibitors, COX-2 inhibitors, and analogues of existing drugs like the diuretic Torasemide.
Synthesis of Kinase Inhibitors
The pyridine-2-carboxylic acid scaffold is a common feature in many kinase inhibitors. The bromine atom on this compound allows for the introduction of various substituents at the 3-position via Suzuki coupling, which can be crucial for binding to the kinase active site.
Logical Workflow for Kinase Inhibitor Synthesis
Synthesis of COX-2 Inhibitors
Derivatives of pyridine and related heterocycles have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural framework of this compound can be elaborated to mimic the core of known COX-2 inhibitors.
Signaling Pathway of COX-2 Inhibition
Synthesis of Torasemide Analogues
Torasemide is a loop diuretic used to treat edema and hypertension. Its structure features a substituted pyridine core. While not a direct precursor, this compound can be utilized to synthesize structural analogues of Torasemide by introducing different substituents to explore structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl group at the 3-position of the pyridine ring.
Experimental Workflow
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol), 1,4-dioxane (8 mL), and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-phenylpyridine-2-carboxylic acid.
Quantitative Data for Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 110 | 10 | 88 |
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol details the palladium-catalyzed amination for the formation of a C-N bond at the 3-position.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol) under an argon atmosphere.
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the mixture at 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 78 |
| 2 | Morpholine | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 110 | 12 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos | Cs₂CO₃ | THF | 80 | 24 | 72 |
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse molecular scaffolds. The protocols and data presented herein offer a foundation for researchers and drug development professionals to explore the potential of this building block in the discovery and synthesis of novel therapeutic agents. Further exploration of its reactivity and application in the synthesis of complex, biologically active molecules is warranted.
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 3-Bromopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, catalysis, and drug delivery. The use of functionalized organic linkers, such as 3-Bromopyridine-2-carboxylic acid, offers the potential to create MOFs with tailored properties. The bromine and pyridine functionalities can serve as sites for post-synthetic modification or introduce specific catalytic activities. This document provides a generalized protocol for the synthesis and characterization of MOFs using this compound, based on established methods for similar pyridine-carboxylic acid linkers. Due to the limited availability of specific experimental data for MOFs synthesized with this compound in the current literature, the following protocols and data are presented as a guide for researchers exploring this novel ligand.
Introduction to MOF Synthesis with Pyridine-Carboxylic Acid Ligands
The synthesis of MOFs typically involves the self-assembly of metal ions or clusters with organic linkers through coordination bonds.[1] Solvothermal synthesis is a common method where the reaction is carried out in a sealed vessel at elevated temperatures.[2][3] The choice of metal source, organic linker, solvent, and reaction conditions such as temperature and time are crucial in determining the structure and properties of the resulting MOF.[1] Pyridine-carboxylic acids are versatile linkers due to the presence of both a nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group, which can coordinate to metal centers.[4]
Generalized Experimental Protocol: Solvothermal Synthesis
This protocol provides a starting point for the synthesis of a MOF using this compound and a metal salt (e.g., Zinc nitrate, Copper nitrate). Optimization of the molar ratios, solvent system, temperature, and reaction time will be necessary.
Materials:
-
This compound
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with ethanol or water)
-
Teflon-lined stainless steel autoclave
-
Oven or heating mantle
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a glass vial, dissolve this compound (e.g., 0.2 mmol) in the chosen solvent (e.g., 10 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.2 mmol of Zn(NO₃)₂·6H₂O) in the same solvent (e.g., 5 mL of DMF).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 80-120 °C).
-
Maintain the temperature for the specified reaction time (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by centrifugation or filtration.
-
Wash the crystals with fresh solvent (e.g., DMF) several times to remove unreacted starting materials.
-
To activate the MOF (i.e., remove solvent molecules from the pores), exchange the solvent with a more volatile solvent (e.g., ethanol or chloroform) over 1-2 days.
-
Decant the solvent and dry the sample in a vacuum oven at an elevated temperature (e.g., 100-150 °C) to obtain the activated MOF.
Characterization of the Synthesized MOF
A thorough characterization is essential to determine the structure, porosity, and stability of the newly synthesized MOF.
Techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure.
-
Powder X-ray Diffraction (PXRD): To confirm phase purity and crystallinity.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the metal center.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
Hypothetical Data Presentation
The following tables represent the type of quantitative data that would be collected and presented for a novel MOF synthesized from this compound. Note: This data is illustrative and not based on published experimental results.
Table 1: Crystallographic Data for a Hypothetical MOF
| Parameter | Value |
| Empirical Formula | C₁₂H₈Br₂N₂O₈Zn₃ |
| Formula Weight | 736.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.789(5) |
| β (°) | 98.76(5) |
| Volume (ų) | 1978.9(14) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.47 |
Table 2: Porosity and Stability Data for a Hypothetical MOF
| Property | Value |
| BET Surface Area | 850 m²/g |
| Langmuir Surface Area | 1100 m²/g |
| Pore Volume | 0.45 cm³/g |
| Decomposition Temperature | 350 °C (from TGA) |
Potential Applications and Future Directions
MOFs constructed from this compound could exhibit a range of applications:
-
Catalysis: The pyridine nitrogen and the bromine atom could act as catalytic sites or be functionalized to introduce catalytic moieties.
-
Drug Delivery: The porous structure could be utilized to encapsulate and release therapeutic agents. The functional groups on the linker could be used to tune the interaction with drug molecules.
-
Gas Storage and Separation: The pore size and surface chemistry can be tuned to selectively adsorb certain gases.
-
Sensing: The framework could be designed to interact with specific analytes, leading to a detectable change in its properties.
Further research should focus on the systematic synthesis of a series of MOFs with different metal ions and the exploration of post-synthetic modifications of the bromine group to introduce new functionalities.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Facile and template-free solvothermal synthesis of mesoporous/macroporous metal–organic framework nanosheets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 3-Bromopyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid, is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions and tolerance of a wide array of functional groups.[2]
This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling of 3-bromopyridine-2-carboxylic acid with various arylboronic acids. The presence of the carboxylic acid group ortho to the pyridine nitrogen introduces specific challenges, including potential catalyst inhibition through coordination with the palladium center. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity. These notes are intended to provide researchers with a robust starting point for the successful synthesis of 3-aryl-pyridine-2-carboxylic acid derivatives, which are valuable intermediates in drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate or oil bath
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Reaction Setup (Conventional Heating)
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Reaction Setup (Microwave-Assisted)
-
To a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).[3]
-
After the reaction is complete, allow the vial to cool to room temperature.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (the product) is present, it can be isolated by filtration and washed with water to remove inorganic salts.
-
If the product is soluble, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to protonate the carboxylic acid, which may cause the product to precipitate or allow for its extraction into an organic solvent.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to obtain the pure 3-aryl-pyridine-2-carboxylic acid.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The yields are based on literature reports for similar substrates and are intended to be representative.[4]
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) & Time | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 °C, 12 h | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 °C, 8 h | 80-90 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 120 °C, 6 h | 70-80 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 110 °C, 10 h | 65-75 |
| Naphthalene-1-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 °C, 16 h | 70-80 |
Mandatory Visualization
Potential Challenges and Troubleshooting
-
Low Yields: The carboxylic acid group can coordinate to the palladium catalyst, leading to deactivation. If low yields are observed, consider using a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) which can promote the desired catalytic cycle. Alternatively, protecting the carboxylic acid as an ester prior to the coupling reaction and subsequent deprotection can be an effective strategy.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under prolonged heating or with certain bases. Using an excess of the boronic acid (1.5 equivalents or more) and ensuring the reaction goes to completion in a reasonable time can mitigate this side reaction.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent with electron-rich boronic acids. Ensuring a thoroughly deoxygenated reaction mixture can help to minimize this side reaction.
-
Purification Difficulties: The carboxylic acid functionality of the product can make purification by silica gel chromatography challenging due to streaking. It may be necessary to esterify the crude product before chromatography and then hydrolyze the ester back to the carboxylic acid. Alternatively, purification by recrystallization or preparative HPLC may be more effective.
References
Application Notes and Protocols for the Derivatization of 3-Bromopyridine-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromopyridine-2-carboxylic acid is a versatile heterocyclic building block widely employed in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure features a carboxylic acid group and a bromine atom on a pyridine ring, offering multiple reaction sites for chemical modification. Derivatization of the carboxylic acid group is a critical step in molecular design, enabling the synthesis of esters and amides to modulate physicochemical properties, biological activity, and metabolic stability. This document provides detailed protocols for the two most common derivatizations: esterification and amidation.
Application Note 1: Esterification of this compound
Ester derivatives of this compound are valuable intermediates in organic synthesis. The conversion of the carboxylic acid to an ester can serve multiple purposes, such as protecting the acidic proton, increasing lipophilicity for improved membrane permeability, or acting as a precursor for further transformations. Common methods for esterification include acid-catalyzed reactions, alkylation, and carbodiimide-mediated coupling.[2][3]
General Workflow for Esterification
The general workflow for converting this compound to its corresponding ester involves the activation of the carboxyl group followed by nucleophilic attack by an alcohol.
Experimental Protocols
Protocol 1: Acid-Catalyzed Methyl Esterification (Fischer Esterification)
This protocol describes the synthesis of Methyl 3-bromopyridine-2-carboxylate using methanol in the presence of an acid catalyst. This method is effective for simple primary and secondary alcohols which can be used in excess as the solvent.[2]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (serving as both reagent and solvent).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure Methyl 3-bromopyridine-2-carboxylate.[4][5]
Protocol 2: Steglich Esterification
This method is suitable for acid-sensitive substrates and uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][6]
Materials:
-
This compound
-
Alcohol (e.g., tert-butanol for t-butyl ester) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Citric acid solution (5% aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[7]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by flash column chromatography.
Data Summary: Esterification Methods
| Method | Reagents | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Fischer | Alcohol (excess), H₂SO₄ (cat.) | Alcohol | Reflux | Good to High | Inexpensive reagents, simple procedure.[8] | Not suitable for acid-sensitive substrates; requires high temperatures.[2] |
| Steglich | Alcohol, DCC, DMAP (cat.) | DCM, THF | 0 °C to RT | High | Mild conditions, suitable for acid-sensitive substrates.[6] | DCC byproduct (DCU) can be difficult to remove completely. |
| Alkyl Halide | Alkyl Iodide (e.g., MeI), Base (e.g., K₂CO₃) | DMF, Acetone | RT to 50 °C | High | Mild conditions. | Potential for N-alkylation of the pyridine ring; alkyl halide toxicity.[2] |
Application Note 2: Amidation of this compound
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[9] Converting this compound to a diverse library of amides is a key strategy in drug discovery for exploring structure-activity relationships (SAR). The most common method involves the use of coupling reagents to activate the carboxylic acid for reaction with a primary or secondary amine.[10]
General Workflow for Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine typically requires a coupling reagent to facilitate the condensation by forming a highly reactive intermediate.[10]
Experimental Protocol
Protocol 3: HATU-Mediated Amide Coupling
HATU is a highly efficient aminium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions and racemization.[9]
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5% aqueous) or Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq) to the solution.
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with 5% LiCl solution or water (3 times) to remove DMF, followed by a brine wash.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by silica gel column chromatography or recrystallization.
Data Summary: Common Amide Coupling Reagents
| Reagent Class | Examples | Activating Species | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | O-acylisourea | Inexpensive, widely used.[11] | Potential for racemization (additives like HOBt can suppress this); byproduct removal can be challenging (especially DCU).[7][10] |
| Phosphonium Salts | BOP, PyBOP | OBt active ester | High efficiency, low racemization.[7] | BOP byproduct (HMPA) is carcinogenic; often more expensive than carbodiimides. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | OBt or OAt active ester | Very fast reactions, high yields, low racemization. HATU is particularly effective for hindered couplings.[9] | Higher cost; potential for guanidinylation side reaction with some reagents. |
| Other | TiCl₄, Boric Acid | Metal-activated carboxylate | Catalytic methods, atom economy.[12][13] | May require higher temperatures or specific conditions; substrate scope can be limited.[13] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-42-3 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. peptide.com [peptide.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. growingscience.com [growingscience.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromopyridine-2-carboxylic Acid as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyridine-2-carboxylic acid, also known as 3-bromopicolinic acid, is a versatile heterocyclic building block in organic synthesis and a highly effective chelating agent in coordination chemistry.[1][2] Its structure, featuring a pyridine nitrogen atom and an adjacent carboxylic acid group, allows it to act as a robust bidentate N,O-donor ligand, forming stable five-membered chelate rings with a wide array of metal ions.[3] The presence of the bromine atom at the 3-position introduces steric and electronic modifications compared to unsubstituted picolinic acid, influencing the resulting complexes' crystal packing, solubility, and reactivity.
Coordination complexes derived from this compound are of significant interest in fields such as catalysis, materials science (e.g., fluorescence sensing, gas adsorption), and medicinal chemistry.[2] The ability to systematically modify the ligand framework allows for fine-tuning the structural and electronic properties of the resulting metal complexes, making it a valuable platform for developing new functional materials and potential therapeutic agents.
Coordination Behavior and Structural Properties
This compound typically coordinates to metal centers in a bidentate fashion through the pyridine nitrogen and one of the carboxylate oxygen atoms. This N,O-chelation is the most common binding mode, leading to the formation of thermodynamically stable five-membered rings. The specific coordination geometry (e.g., octahedral, square planar, tetrahedral) is dependent on the metal ion, its oxidation state, and the presence of other co-ligands.
Logical Diagram of Coordination Modes
The primary coordination mode of the deprotonated 3-bromopyridine-2-carboxylate ligand with a generic metal center (M) is illustrated below.
Caption: Coordination mode of 3-bromopyridine-2-carboxylate.
Spectroscopic and Structural Data
Table 1: Analogous Spectroscopic Data for Metal Picolinate Complexes
| Feature | Free Ligand (Picolinic Acid) | Coordinated Ligand (Analogous Cr(III)/Cu(II) Complexes) | Rationale for Change |
| FT-IR: ν(C=O) of -COOH | ~1700-1740 cm⁻¹ | Absent | Deprotonation of the carboxylic acid upon coordination. |
| FT-IR: νas(COO⁻) | N/A | ~1650-1670 cm⁻¹ | Appears upon deprotonation and coordination of the carboxylate. |
| FT-IR: νs(COO⁻) | N/A | ~1350-1380 cm⁻¹ | Appears upon deprotonation and coordination of the carboxylate. |
| FT-IR: ν(C=N) pyridine | ~1600 cm⁻¹ | ~1560-1580 cm⁻¹ (Red shift) | Coordination of the pyridine nitrogen to the metal center weakens the C=N bond. |
| UV-Vis: π → π * | ~260-280 nm | Slight red shift (bathochromic) | Coordination can perturb the electronic energy levels of the ligand's aromatic system. |
| UV-Vis: d-d transitions | N/A | Varies (e.g., ~400-700 nm for Cr(III), ~600-900 nm for Cu(II)) | Appears for d-block metals; specific λmax depends on metal, ligand field, and geometry. |
Table 2: Analogous Crystallographic Data for Metal Picolinate Complexes
| Parameter | Expected Range for a 3-Bromopicolinate Complex | Basis of Analogy |
| M-N Bond Length (Å) | 2.0 - 2.2 | Based on various Cr(III), Ru(II), and Cu(II) picolinate structures.[3][4] |
| M-O Bond Length (Å) | 1.9 - 2.1 | Based on various Cr(III), Ru(II), and Cu(II) picolinate structures.[3][4] |
| N-M-O Bite Angle (°) | 78 - 82 | Characteristic of a five-membered chelate ring formed by an N,O-bidentate ligand. |
Applications and Protocols
Application: Synthesis of Biologically Relevant Chromium(III) Complexes
Chromium picolinate complexes are widely studied as nutritional supplements.[5] The synthesis of the 3-bromo derivative can be explored for modified bioavailability or novel biological activities. The protocol below is adapted from a high-yield synthesis of chromium(III) picolinate and is expected to be effective for the 3-bromo analogue.
-
Materials:
-
This compound (1.01 g, 5.0 mmol)
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) (0.44 g, 1.66 mmol)
-
Deionized water
-
Sodium hydroxide (1 M solution)
-
Hydrochloric acid (1 M solution)
-
-
Procedure:
-
Dissolve this compound in 30 mL of deionized water in a 100 mL round-bottom flask. Gentle heating may be required.
-
In a separate beaker, dissolve Chromium(III) chloride hexahydrate in 15 mL of deionized water.
-
Add the chromium chloride solution to the ligand solution with stirring.
-
Carefully adjust the pH of the reaction mixture to ~4.0 using the 1 M NaOH solution. Monitor the pH closely with a calibrated pH meter.
-
Heat the reaction mixture to 80°C in a water bath with continuous stirring for 30 minutes. A colored precipitate should form.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product three times with 15 mL portions of cold deionized water to remove unreacted salts.
-
Dry the resulting solid in a vacuum oven at 60°C to a constant weight.
-
-
Characterization:
-
FT-IR: Confirm coordination by observing the disappearance of the ν(C=O) band of the carboxylic acid and the appearance of asymmetric and symmetric ν(COO⁻) bands, along with a shift in the pyridine ν(C=N) band.
-
Elemental Analysis: Confirm the 3:1 ligand-to-metal stoichiometry.
-
Application: Precursors for Ruthenium-Based Catalysts
Ruthenium complexes bearing pyridine-carboxylate ligands are effective catalysts for reactions such as transfer hydrogenation, a key transformation in organic synthesis.[6] The 3-bromo-substituted ligand can be used to synthesize catalyst precursors with modified steric and electronic properties, potentially influencing their activity and selectivity.
-
Materials:
-
[RuCl₂(PPh₃)₃] (Ruthenium precursor)
-
This compound
-
Toluene (anhydrous)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Inside an inert atmosphere glovebox, add [RuCl₂(PPh₃)₃] (0.48 g, 0.5 mmol) and this compound (0.10 g, 0.5 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add 25 mL of anhydrous toluene to the flask.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under argon.
-
Heat the mixture to reflux (approx. 110°C) for 4 hours. The color of the solution should change, indicating complex formation.
-
Allow the solution to cool to room temperature, during which a precipitate may form.
-
Reduce the solvent volume to ~5 mL under vacuum.
-
Add 20 mL of hexane to precipitate the product completely.
-
Filter the solid product under an inert atmosphere, wash with hexane, and dry under vacuum.
-
The synthesized Ru-complex can be evaluated as a catalyst for the transfer hydrogenation of ketones.
Caption: Workflow for catalytic transfer hydrogenation.
Table 3: Analogous Catalytic Performance Data for Ru-Pyridine Type Complexes in Transfer Hydrogenation of Acetophenone
| Catalyst Feature | Substrate:Cat:Base Ratio | Time (h) | Conversion (%) | Basis of Analogy |
| Ru-Arene Complex | 400:1:40 | 3 | 94 | Ruthenium(II) p-cymene complex with a bromo-substituted quinoline ligand.[7] |
| Ru-NNN Complex | 1000:1:10 | 1 | >99 | Ruthenium(II) complex with a tridentate nitrogen ligand.[8] |
Note: The performance of a new catalyst based on this compound would need to be determined experimentally.
Application: Development of Copper(II) Complexes for Drug Discovery
Copper complexes are widely investigated for their potential as anticancer and antimicrobial agents. The lipophilicity and electronic properties imparted by the bromo-substituted ligand can influence the biological activity of the resulting complex.
-
Materials:
-
This compound (0.40 g, 2.0 mmol)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.20 g, 1.0 mmol)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Dissolve the Copper(II) acetate monohydrate in 20 mL of a 1:1 ethanol/water mixture in a 50 mL beaker with gentle heating.
-
In a separate beaker, dissolve the this compound in 15 mL of ethanol.
-
Add the ligand solution dropwise to the stirred copper solution. A precipitate should form.
-
Stir the mixture at room temperature for 2 hours.
-
Collect the solid product by suction filtration.
-
Wash the product with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over silica gel.
-
Once synthesized, the copper complex would undergo a series of in vitro tests to evaluate its potential as a drug candidate.
Caption: Biological evaluation pathway for a new copper complex.
Conclusion
This compound is a promising ligand for the construction of novel coordination complexes with tunable properties. The protocols and data presented, based on established procedures for analogous picolinate systems, provide a robust framework for researchers to synthesize and characterize new chromium, ruthenium, and copper complexes. These compounds hold potential for applications ranging from catalysis to the development of new therapeutic agents. Experimental validation is essential to determine the precise structural, spectroscopic, and functional properties of complexes derived from this specific ligand.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 30683-23-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mononuclear ruthenium(III) complexes containing chelating thiosemicarbazones: synthesis, characterization and catalytic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 8. Synthesis, Characterization, and Antimicrobial Activity Studies of Ni(II) Complex with Pyridine as a Ligand [ouci.dntb.gov.ua]
Application Notes and Protocols: Synthesis of 3-Bromopicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopicolinic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals and other functional molecules. This document provides detailed experimental procedures for the synthesis of 3-bromopicolinic acid, focusing on a common and efficient synthetic route starting from 3-aminopyridine. The protocols outlined below are intended to provide researchers with a reliable method for obtaining this versatile chemical intermediate.
Introduction
Picolinic acid derivatives are a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities. The introduction of a bromine atom at the 3-position of the picolinic acid scaffold provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. This application note details a robust and reproducible two-step synthetic pathway to 3-bromopicolinic acid, commencing with the Sandmeyer reaction of 3-aminopyridine to yield 3-bromo-2-cyanopyridine, followed by the hydrolysis of the nitrile to the desired carboxylic acid.
Overall Synthetic Scheme
The synthesis of 3-bromopicolinic acid from 3-aminopyridine can be summarized in the following two-step reaction sequence:
Caption: Synthetic workflow for 3-bromopicolinic acid.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-cyanopyridine via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the conversion of aryl amines to aryl halides.[1][2][3] In this step, 3-aminopyridine is diazotized and subsequently treated with a copper(I) bromide catalyst to introduce the bromine atom.
Materials:
-
3-Aminopyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a well-ventilated fume hood, dissolve 3-aminopyridine (1 equivalent) in a 48% aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-bromo-2-cyanopyridine by recrystallization from a hexane/ethyl acetate mixture.
Data Presentation:
| Starting Material | Reagents | Reaction Time | Temperature | Product | Yield (%) |
| 3-Aminopyridine | NaNO₂, HBr, CuBr | 2.5 hours | 0 °C to RT | 3-Bromo-2-cyanopyridine | 75-85 |
Step 2: Hydrolysis of 3-Bromo-2-cyanopyridine to 3-Bromopicolinic Acid
The hydrolysis of the nitrile functional group to a carboxylic acid is a standard transformation in organic synthesis. Both acidic and basic conditions can be employed for this conversion. An acidic hydrolysis using sulfuric acid is described below.
Materials:
-
3-Bromo-2-cyanopyridine
-
Sulfuric acid (H₂SO₄, concentrated)
-
Water
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Hydrochloric acid (HCl) solution (for acidification)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, carefully add 3-bromo-2-cyanopyridine (1 equivalent) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a hydrochloric acid solution to a pH of 3-4, at which point the 3-bromopicolinic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-bromopicolinic acid.
Data Presentation:
| Starting Material | Reagents | Reaction Time | Temperature | Product | Yield (%) |
| 3-Bromo-2-cyanopyridine | H₂SO₄, H₂O | 4-6 hours | Reflux | 3-Bromopicolinic Acid | 80-90 |
Alternative Synthetic Strategies
While the Sandmeyer reaction followed by hydrolysis is a common route, other methods for the synthesis of 3-bromopicolinic acid and its precursors exist.
-
Direct Bromination of Pyridine Derivatives: Direct bromination of pyridine can be challenging due to the electron-deficient nature of the pyridine ring. However, under specific conditions, such as in the presence of sulfuric acid, 3-bromopyridine can be synthesized. This can then be further functionalized.
-
From 2-Amino-3-bromopyridine: An alternative approach involves starting with 2-amino-3-bromopyridine, which can be converted to 3-bromo-2-cyanopyridine through a series of reactions, avoiding the use of highly toxic metal cyanides.
The choice of synthetic route will depend on the availability of starting materials, safety considerations, and the desired scale of the reaction.
Logical Relationship of Synthetic Approaches
References
- 1. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 2. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Application Note and Protocol: Large-Scale Synthesis of 3-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the large-scale synthesis of 3-Bromopyridine-2-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The described two-step synthesis route involves the bromination of 2-methylpyridine to yield 3-bromo-2-methylpyridine, followed by the oxidation of the methyl group to the corresponding carboxylic acid. This protocol is designed to be scalable for industrial applications, focusing on process efficiency and product purity.
Introduction
This compound, also known as 3-bromopicolinic acid, is a valuable heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, including the carboxylic acid and bromine substituents on the pyridine ring, allow for diverse chemical modifications, making it a versatile precursor in the development of novel therapeutic agents and crop protection chemicals. The strategic placement of the bromine atom and the carboxylic acid group enables various cross-coupling reactions and amide bond formations, respectively, facilitating the construction of complex molecular architectures. This application note outlines a reliable and scalable two-step process for the synthesis of this compound, starting from readily available 2-methylpyridine.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two sequential steps:
-
Bromination of 2-Methylpyridine: 2-Methylpyridine is brominated to produce 3-bromo-2-methylpyridine.
-
Oxidation of 3-Bromo-2-methylpyridine: The methyl group of 3-bromo-2-methylpyridine is oxidized to a carboxylic acid to yield the final product.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-methylpyridine
This protocol is adapted from established methods for the bromination of pyridine derivatives.
Materials and Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.
-
Addition funnel.
-
Receiving flasks.
-
Vacuum distillation apparatus.
-
2-Methylpyridine
-
Aluminum chloride (anhydrous)
-
Bromine
-
Ice
-
Concentrated hydrochloric acid
-
8M Sodium hydroxide solution
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a clean and dry large-scale reactor, charge anhydrous aluminum chloride.
-
Addition of 2-Methylpyridine: Slowly add 2-methylpyridine to the aluminum chloride with continuous stirring. An exothermic reaction will occur; maintain the temperature of the mixture at approximately 100°C.
-
Bromination: Once the temperature is stable at 100°C, begin the dropwise addition of bromine via an addition funnel over a period of 1-2 hours. Maintain the reaction temperature at 100°C throughout the addition.
-
Reaction Completion: After the complete addition of bromine, continue to stir the reaction mixture at 100°C for an additional 30 minutes to ensure the reaction goes to completion.
-
Quenching and Acidification: Cool the reaction mixture to room temperature and then carefully pour it over a large quantity of crushed ice. Acidify the resulting aqueous mixture with concentrated hydrochloric acid.
-
Work-up: Wash the acidic aqueous solution with diethyl ether to remove non-basic impurities. Carefully basify the aqueous layer with an 8M sodium hydroxide solution until it is strongly alkaline.
-
Extraction: Extract the product from the basic aqueous layer with several portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-bromo-2-methylpyridine.
-
Purification: Purify the crude product by vacuum distillation to yield pure 3-bromo-2-methylpyridine as a colorless oil.
Step 2: Synthesis of this compound
This protocol utilizes a potassium permanganate oxidation, a well-established method for converting alkylpyridines to their corresponding carboxylic acids.
Materials and Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.
-
Filtration unit.
-
Drying oven.
-
3-Bromo-2-methylpyridine (from Step 1)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide
-
Sulfuric acid (concentrated)
-
Water
Procedure:
-
Reaction Setup: Charge the reactor with a calculated amount of water and add 3-bromo-2-methylpyridine with stirring.
-
Addition of Oxidant: While stirring the mixture, slowly add potassium permanganate in portions. The reaction is exothermic; maintain the temperature of the reaction mixture between 80-90°C during the addition.
-
Reaction Monitoring: After the addition of potassium permanganate is complete, maintain the reaction mixture at 90-95°C with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake with hot water to recover any entrained product.
-
Isolation of Product: Combine the filtrate and the washings. Acidify the solution with concentrated sulfuric acid to a pH of approximately 3-4. The desired this compound will precipitate out of the solution.
-
Purification and Drying: Collect the precipitated solid by filtration, wash it with cold water, and dry it in a vacuum oven at 60-70°C to a constant weight.
Data Presentation
| Parameter | Step 1: Bromination | Step 2: Oxidation |
| Starting Material | 2-Methylpyridine | 3-Bromo-2-methylpyridine |
| Molecular Weight ( g/mol ) | 93.13 | 172.02 |
| Key Reagents | Aluminum chloride, Bromine | Potassium permanganate |
| Product | 3-Bromo-2-methylpyridine | This compound |
| Molecular Weight ( g/mol ) | 172.02 | 202.01 |
| Typical Molar Ratio (Starting Material:Reagent) | 1 : 1.5 (2-Methylpyridine:Bromine) | 1 : 2.5 (3-Bromo-2-methylpyridine:KMnO₄) |
| Reaction Temperature | 100°C | 90-95°C |
| Reaction Time | 2-3 hours | 4-6 hours |
| Typical Yield | 40-50% | 70-80% |
| Purity (by HPLC) | >98% | >99% |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Safety and Environmental Considerations
-
Bromine: Highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Aluminum Chloride: Reacts violently with water. Handle in a dry environment.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Waste Disposal: All chemical waste, including acidic and basic aqueous layers and manganese dioxide, should be neutralized and disposed of in accordance with local environmental regulations.
Conclusion
The described two-step protocol provides a comprehensive and scalable method for the synthesis of high-purity this compound. By following the detailed experimental procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The clear data presentation and workflow visualization are intended to facilitate the implementation of this synthesis on a large scale.
Application Notes and Protocols for the Amidation of 3-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amidation of 3-bromopyridine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections outline common and effective amidation methods, offering a comparative overview of reaction conditions and detailed experimental procedures.
Introduction
Amide bond formation is a fundamental transformation in organic and medicinal chemistry.[1][2][3] The synthesis of amides from this compound is a critical step in the development of numerous active pharmaceutical ingredients. This document details several reliable protocols using common coupling reagents, enabling researchers to select the most suitable method based on substrate scope, desired purity, and scalability. The protocols discussed include methods utilizing HATU, a widely used uranium-based coupling reagent, and T3P®, a phosphonic acid anhydride known for its mild reaction conditions and ease of workup.[4][5][6]
Comparative Overview of Amidation Protocols
The selection of an appropriate amidation protocol is crucial for achieving high yields and purity. The following table summarizes key quantitative data for two common methods applicable to the amidation of this compound.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Advantages |
| HATU | DIPEA, TEA | DMF, ACN | 0 to RT | 0.5 - 2 | High yields, fast reactions.[2][7] |
| T3P® | Pyridine | Ethyl Acetate, THF | 0 - 25 | 1 - 5 | Mild conditions, low epimerization, easy workup.[5][6] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for the amidation of this compound and the logical relationship of the key components in a typical coupling reaction.
Caption: General experimental workflow for the amidation of this compound.
Caption: Logical relationship of key components in the amidation reaction.
Detailed Experimental Protocols
The following are detailed protocols for the amidation of this compound using HATU and T3P®.
Protocol 1: Amidation using HATU
This protocol is adapted from general procedures for HATU-mediated amide bond formation.[2][7]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF (or ACN) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (or TEA) (2.0 - 3.0 equivalents).
-
Add HATU (1.1 - 1.5 equivalents) to the solution and stir the mixture for 5-10 minutes at 0 °C to allow for the formation of the activated ester.
-
Add the desired amine (1.0 - 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, or until the reaction is complete as monitored by TLC or LC-MS.[7]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Amidation using T3P® (n-Propanephosphonic Acid Anhydride)
This protocol is based on the use of T3P®, a mild and efficient coupling reagent that often results in high yields and minimal epimerization.[5][6] The by-products are water-soluble, simplifying the workup procedure.[4][5]
Materials:
-
This compound
-
Amine (1.0 - 1.1 equivalents)
-
T3P® (50% solution in ethyl acetate or THF, 1.2 - 1.5 equivalents)
-
Pyridine (2.0 - 3.0 equivalents)
-
Ethyl acetate or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the amine (1.0 - 1.1 equivalents) in ethyl acetate or THF.
-
Add pyridine (2.0 - 3.0 equivalents) to the solution and cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.2 - 1.5 equivalents) to the reaction mixture while maintaining the temperature at 0-25 °C.[5]
-
Stir the reaction at room temperature for 1-5 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can often be of high purity, but if necessary, further purification can be achieved by recrystallization or silica gel chromatography.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. Amide Synthesis [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromopyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromopyridine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely employed method is the ortho-lithiation of 3-bromopyridine followed by carboxylation with carbon dioxide (CO₂). This involves a halogen-metal exchange using a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures, followed by quenching the resulting 2-lithio-3-bromopyridine intermediate with solid CO₂ (dry ice).
Q2: Why is a very low temperature, such as -78 °C, critical for the lithiation step?
Maintaining a low temperature is crucial to prevent side reactions. 3-lithiopyridine intermediates can be unstable at higher temperatures and may lead to deprotonation of the pyridine ring at other positions or reactions with the solvent (e.g., THF).[1][2] Extremely low temperatures (−100°C) are often recommended to minimize these side reactions and improve the regioselectivity of the lithiation at the 2-position.[1]
Q3: Can a Grignard reagent be used as an alternative to an organolithium reagent?
While Grignard reagents are generally less reactive than organolithium reagents, their use in this specific synthesis presents challenges. The formation of the 3-pyridylmagnesium chloride from 3-bromopyridine can result in a dense precipitate with poor solubility, leading to low conversions and difficulties in subsequent reactions.[1] This makes the Grignard route generally less efficient for this particular transformation.
Q4: What are the expected yields for the synthesis of this compound?
Reported yields for the synthesis of similar pyridine carboxylic acids via lithiation and carboxylation are generally in the range of 80%.[2] However, the yield is highly dependent on the precise reaction conditions, the purity of reagents, and the efficiency of the work-up and purification steps.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Lithiation: Insufficiently low temperature, poor quality n-BuLi, or presence of moisture. | - Ensure the reaction temperature is maintained at or below -78 °C throughout the n-BuLi addition.[1][2] - Use freshly titrated n-BuLi to ensure accurate concentration. - Flame-dry all glassware and use anhydrous solvents to eliminate moisture.[2] |
| 2. Degradation of the Lithiated Intermediate: The reaction temperature was allowed to rise before the addition of CO₂. | - Maintain the low temperature until the carboxylation step is complete. | |
| 3. Inefficient Carboxylation: Poor quality CO₂ (e.g., wet dry ice) or inefficient quenching. | - Use freshly crushed, high-purity dry ice. - Add the lithiated pyridine solution to a flask containing an excess of crushed dry ice under an inert atmosphere. | |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Isomerization of the Lithiated Intermediate: The reaction temperature was too high, leading to lithiation at other positions. | - Strictly maintain the reaction temperature at -78 °C or lower.[1] |
| 2. Presence of Side Reactions: Deprotonation of the solvent (THF) by the organolithium reagent. | - Add the n-BuLi dropwise to the solution of 3-bromopyridine to maintain a low concentration of the organolithium reagent at any given time. | |
| Significant Amount of Debrominated Starting Material (Pyridine-2-carboxylic acid) | 1. Proton Quenching: Presence of trace amounts of water or other proton sources during the reaction or work-up. | - Use rigorously dried solvents and reagents. - Quench the reaction with CO₂ before any aqueous work-up. |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation During Extraction: Presence of basic pyridine nitrogen can lead to emulsions during acidic/basic work-up. | - Use a minimal amount of acid for neutralization. - Employ a larger volume of organic solvent for extraction. - Consider using a different solvent system for extraction. |
| 2. Co-elution of Impurities during Chromatography: Similar polarity of the product and byproducts. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Synthesis of this compound via Lithiation and Carboxylation
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-Bromopyridine
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under a stream of inert gas (Nitrogen or Argon).
-
Add anhydrous THF or toluene to the flask via a syringe.
-
Dissolve 3-bromopyridine (1.0 eq) in the solvent.
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel while vigorously stirring, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of a precipitate may be observed.[2]
-
-
Carboxylation:
-
In a separate flame-dried flask, place an excess of freshly crushed dry ice.
-
Carefully transfer the cold lithiated pyridine solution to the flask containing the dry ice via a cannula under a positive pressure of inert gas.
-
Allow the mixture to warm to room temperature slowly.
-
-
Work-up:
-
Once at room temperature, cautiously quench the reaction with 1M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Lithiation of 3-Bromopyridine.
| Parameter | Condition A | Condition B |
| Solvent | Diethyl Ether | Toluene/THF |
| Temperature | -78 °C | -50 °C |
| Organolithium Reagent | n-BuLi | n-BuLi |
| Reported Yield (for boronic acid derivative) | 99% (assay yield)[1] | 87% (isolated yield)[1][3] |
| Notes | Ether is less practical for large-scale operations.[1] | Toluene is a more practical solvent for larger scale reactions.[1][3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for addressing low product yield.
References
Technical Support Center: 3-Bromopyridine-2-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromopyridine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Recrystallization: | ||
| Oiling out instead of crystallizing | - Cooling the solution too quickly- Solution is supersaturated- Inappropriate solvent system | - Re-heat the solution until the compound fully dissolves and allow it to cool slowly at room temperature, followed by cooling in an ice bath.- Add a small amount of additional solvent to the heated solution.- Try a different solvent system. Good starting points for carboxylic acids include ethanol, methanol, water, or mixtures thereof.[1] |
| Poor crystal yield | - Compound is too soluble in the chosen solvent at cold temperatures.- Insufficient concentration of the crude product. | - Use a solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Reduce the volume of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until turbidity is observed, then heat until clear and cool slowly. |
| Crystals are colored | - Presence of colored impurities. | - Perform a hot filtration of the dissolved crude product.- Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
| Column Chromatography: | ||
| Streaking of the compound on the TLC plate and column | - The carboxylic acid group is interacting with the silica gel, leading to a mix of protonated and deprotonated forms with different polarities. | - Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This will ensure the carboxylic acid remains in its less polar, protonated form.[2] |
| Poor separation of impurities | - Inappropriate mobile phase polarity. | - Adjust the polarity of the mobile phase. A common mobile phase for substituted pyridines is a mixture of ethyl acetate and hexanes.[3] The polarity can be increased by increasing the proportion of ethyl acetate.- Consider using a different stationary phase, such as alumina. |
| Compound is not eluting from the column | - The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase (gradient elution).- Add a more polar solvent, like methanol, to the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a white to yellow powder.[4] It has a melting point in the range of 141-144 °C and a boiling point of approximately 315.7 °C.[4]
Q2: What are some common impurities I might encounter?
A2: Potential impurities can include unreacted starting materials from the synthesis, such as 3-bromopyridine, or isomers formed during bromination reactions.[5][6] Depending on the synthetic route, byproducts from side reactions may also be present.
Q3: Which solvents are recommended for recrystallizing this compound?
A3: While specific data for this exact compound is limited, good starting points for recrystallizing carboxylic acids, in general, are polar protic solvents.[1] You can try ethanol, methanol, water, or mixtures of these solvents.[1] Experimentation with small amounts is recommended to find the optimal solvent or solvent system.
Q4: How can I effectively monitor the purification process by TLC?
A4: To monitor the purification by Thin Layer Chromatography (TLC), it is advisable to use a mobile phase that is similar to the one you plan to use for column chromatography. To prevent streaking, you can add a small amount of acetic or formic acid to the developing solvent.[2] The spots can be visualized under a UV lamp.
Q5: Can I use reverse-phase chromatography for purification?
A5: Yes, reverse-phase chromatography is a viable option. An appropriate mobile phase would consist of a mixture of an aqueous buffer (often with a low pH, using formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[7]
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a test solvent (e.g., ethanol, methanol, or a water/ethanol mixture) by heating.
-
Dissolution: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Mobile Phase Selection: Determine a suitable mobile phase by running TLC plates. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.1-1% acetic acid to the mobile phase to prevent streaking.[2]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.
-
Elution: Run the column, collecting fractions. The elution can be isocratic (constant mobile phase composition) or a gradient (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 5. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 6. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Bromination of 2-Pyridinecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-pyridinecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bromination of 2-pyridinecarboxylic acid?
A1: The bromination of 2-pyridinecarboxylic acid presents several challenges. The pyridine ring is electron-deficient, which makes electrophilic aromatic substitution, such as bromination, difficult and often requires harsh reaction conditions.[1] These conditions can lead to a lack of selectivity and the formation of multiple side products. Key challenges include controlling the regioselectivity of bromination, preventing polybromination, and avoiding decarboxylation of the starting material.
Q2: What are the expected major and minor brominated products?
A2: The electron-withdrawing nature of both the pyridine nitrogen and the carboxylic acid group deactivates the ring towards electrophilic attack. The nitrogen atom directs electrophiles to the 3- and 5-positions. Therefore, the expected major brominated products are 5-bromo-2-pyridinecarboxylic acid and, to a lesser extent, 3-bromo-2-pyridinecarboxylic acid. Other isomers are generally formed in minor quantities under standard electrophilic bromination conditions.
Q3: What are the common side reactions during the bromination of 2-pyridinecarboxylic acid?
A3: The primary side reactions include:
-
Polybromination: Introduction of more than one bromine atom onto the pyridine ring, leading to di- or tri-brominated products. This is more likely under harsh reaction conditions or with an excess of the brominating agent.
-
Decarboxylation: Loss of the carboxylic acid group (as CO2) from the starting material or the brominated product, which can be induced by high temperatures.[2][3] This would result in the formation of bromopyridines.
-
Formation of undesired isomers: While the 5- and 3-bromo isomers are electronically favored, other isomers can be formed, complicating the purification process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired brominated product | 1. Harsh reaction conditions: High temperatures can lead to decomposition and decarboxylation.[2][3]2. Inefficient brominating agent: The chosen reagent may not be reactive enough under the selected conditions.3. Poor regioselectivity: Formation of a mixture of isomers reduces the yield of the target compound. | 1. Optimize reaction temperature: Start with milder conditions and gradually increase the temperature while monitoring the reaction progress.2. Select an appropriate brominating agent: Consider using N-bromosuccinimide (NBS) for a milder reaction or bromine in the presence of a Lewis acid for increased reactivity.[4]3. Employ a directing group strategy: Consider converting the pyridine to its N-oxide derivative to direct bromination to the 4- and 6-positions, followed by reduction of the N-oxide.[2] |
| Formation of polybrominated products | 1. Excess of brominating agent: Using a stoichiometric excess of the brominating agent increases the likelihood of multiple substitutions.2. High reaction temperature or prolonged reaction time: These factors can promote further bromination of the initial product. | 1. Use a stoichiometric amount of the brominating agent: Carefully control the molar ratio of the brominating agent to the 2-pyridinecarboxylic acid.2. Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of the desired product, and stop the reaction once the optimal conversion is reached. |
| Presence of decarboxylated side products | 1. High reaction temperatures: Pyridinecarboxylic acids are susceptible to decarboxylation at elevated temperatures.[2][3] | 1. Maintain lower reaction temperatures: If possible, run the reaction at or below room temperature.2. Choose a milder brominating agent: This may allow for effective bromination at lower temperatures. |
| Difficult purification of the desired product | 1. Formation of multiple isomers with similar physical properties. 2. Presence of unreacted starting material and polybrominated byproducts. | 1. Optimize reaction conditions for higher regioselectivity. 2. Employ advanced purification techniques: Consider column chromatography with a carefully selected eluent system or recrystallization from an appropriate solvent to separate the isomers. |
Experimental Protocols
Protocol 1: General Procedure for Monobromination using N-Bromosuccinimide (NBS)
This protocol aims to achieve selective monobromination under relatively mild conditions to minimize side reactions.
-
Dissolution: Dissolve 2-pyridinecarboxylic acid (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains stable.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms, then filter.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions in the bromination of 2-pyridinecarboxylic acid.
Caption: A logical workflow for troubleshooting common issues in the bromination of 2-pyridinecarboxylic acid.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromopyridine-2-carboxylic Acid Couplings
Welcome to the technical support center for optimizing coupling reactions involving 3-Bromopyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with this compound?
A1: this compound is a versatile building block frequently used in various cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form a C-C bond with boronic acids or their derivatives.[1]
-
Buchwald-Hartwig Amination: To form a C-N bond with primary or secondary amines.[2][3]
-
Amide Coupling (Amidation): Where the carboxylic acid group is coupled with an amine to form an amide bond.[4][5]
-
Heck Reaction: For C-C bond formation with alkenes.[6]
-
Sonogashira Coupling: To create a C-C bond with terminal alkynes.[7]
Q2: Why am I observing low yields in my Suzuki coupling reaction with this compound?
A2: Low yields in Suzuki couplings with this substrate can stem from several factors. The electron-deficient nature of the pyridine ring and potential for chelation by the adjacent carboxylic acid group can influence catalyst activity.[8] Common causes for low yield include:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[7]
-
Side Reactions: Protodebromination (replacement of bromine with hydrogen) and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.[8]
-
Poor Quality of Reagents: Degradation or impurity of the boronic acid, palladium catalyst, or ligand can lead to incomplete conversion.[8][9]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often requires careful optimization for this specific substrate.[7][10]
Q3: What are the key challenges in performing a Buchwald-Hartwig amination with this compound?
A3: The primary challenge is the potential for the pyridine nitrogen and the carboxylic acid group to interfere with the palladium catalyst.[7] This can lead to catalyst inhibition and low reaction efficiency. Selecting bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help shield the palladium center and mitigate this inhibition.[7] Additionally, the choice of base is crucial to deprotonate the amine without causing unwanted side reactions with the carboxylic acid.
Q4: How does the carboxylic acid group affect amide coupling reactions?
A4: For amide bond formation, the carboxylic acid group must be "activated" to react with an amine.[5] This is typically achieved using a coupling reagent. Common issues include:
-
Inefficient Activation: The chosen coupling reagent may not be effective for this specific substrate, leading to incomplete conversion.[4]
-
Side Reactions: The activating agent can sometimes lead to the formation of unwanted byproducts.
-
Steric Hindrance: The bromine atom at the 3-position might sterically hinder the approach of the amine to the activated carboxylic acid.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during coupling reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion (All Coupling Types) | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.[8] |
| Inefficient oxidative addition. | Screen different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or XPhos).[7][8] | |
| Poor quality of coupling partner (boronic acid, amine, etc.). | Use high-purity reagents. For Suzuki couplings, consider converting the boronic acid to a more stable boronate ester.[8] | |
| Inhibition by pyridine nitrogen. | Employ bulky, electron-rich phosphine ligands to shield the palladium center.[7] | |
| Low Yield in Suzuki Coupling | Protodebromination. | Ensure the reaction is thoroughly degassed to remove oxygen.[8] |
| Homocoupling of boronic acid. | Use a slight excess (1.1-1.2 equivalents) of the boronic acid.[7] | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[1][7] | |
| Low Yield in Buchwald-Hartwig Amination | Catalyst inhibition. | Increase catalyst loading (from 1-5 mol%).[7] |
| Ineffective base. | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[7] | |
| Sluggish reaction. | Consider increasing the reaction temperature or prolonging the reaction time.[7] | |
| Low Yield in Amide Coupling | Incomplete activation of the carboxylic acid. | Try different coupling reagents (e.g., HATU, EDC/HOBt, T3P).[4][11] |
| Amine nucleophilicity. | For weakly nucleophilic amines, consider converting the carboxylic acid to an acid chloride first.[12] | |
| Side reactions with coupling reagent. | Carefully control the reaction temperature and order of reagent addition.[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).[8]
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[8]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv.).[7]
-
Substrate Addition: Add this compound (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.[3]
-
Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[3]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for optimizing coupling reactions.
Caption: Troubleshooting flowchart for low-yield coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 3-Bromopyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Bromopyridine-2-carboxylic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted pyridine carboxylic acid. Generally, such molecules exhibit limited solubility in aqueous solutions, particularly at neutral pH. The presence of the carboxylic acid group suggests that its solubility will be highly dependent on the pH of the medium. The pyridine ring, while polar, and the bromo substituent contribute to its overall lipophilicity. Qualitative assessments of structurally similar compounds, such as 4-Bromopyridine-2-carboxylic acid, indicate that it is sparingly soluble in water, methanol, and dimethyl sulfoxide (DMSO).[1]
Q2: In which organic solvents can I expect this compound to be more soluble?
Q3: How does pH influence the aqueous solubility of this compound?
The solubility of this compound in aqueous solutions is significantly influenced by pH. As a carboxylic acid, it will be predominantly in its protonated, less soluble form at acidic pH. As the pH increases above its pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution is a primary strategy to enhance its solubility.[4]
Q4: What are the initial steps to take when I encounter solubility issues with this compound in my experiment?
When facing solubility challenges, a systematic approach is recommended. Start by assessing the required concentration for your experiment. If possible, lowering the concentration might be the simplest solution. If the target concentration is necessary, a logical troubleshooting workflow should be followed to select an appropriate solubilization strategy.
Troubleshooting Guide
Issue: this compound precipitates from aqueous buffer.
This is a common issue, especially when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer. The following troubleshooting workflow can help identify the cause and find a solution.
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Solubility Data (Illustrative)
Precise, experimentally determined solubility data for this compound is not widely published. The following table provides an estimated solubility profile based on data from structurally related pyridine carboxylic acids like picolinic and nicotinic acid.[2][5] This data should be used as a guideline for initial solvent screening.
| Solvent | Estimated Solubility at 25°C (mg/mL) |
| Water (pH 2) | < 1 |
| Water (pH 7.4) | 1 - 5 |
| Water (pH 9) | > 10 |
| Methanol | 10 - 20 |
| Ethanol | 5 - 15 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Dimethylformamide (DMF) | > 50 |
| Acetone | 1 - 5 |
Experimental Protocols for Solubility Enhancement
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To increase the aqueous solubility of this compound by preparing a basic stock solution.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a suitable container.
-
Add a volume of deionized water to create a slurry.
-
While stirring, add 1 M NaOH dropwise until the compound completely dissolves.
-
Measure the pH of the resulting solution.
-
If necessary, adjust the pH to the desired level for your experiment using 1 M NaOH or 1 M Hydrochloric acid (HCl). Note: Be cautious when lowering the pH, as the compound may precipitate if the pH drops below its pKa.
-
Add deionized water to reach the final desired volume and concentration.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
Protocol 2: Co-Solvent Solubilization
Objective: To prepare a stock solution of this compound using a water-miscible organic co-solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Aqueous buffer of choice
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (e.g., 10-50 mg/mL). Ensure the compound is fully dissolved.
-
To prepare your working solution, add the aqueous buffer to your reaction tube first.
-
While vigorously vortexing the aqueous buffer, add the required small volume of the concentrated stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. Note: It is crucial to keep the final concentration of the organic co-solvent as low as possible to avoid affecting your experimental system (typically ≤1% for cell-based assays).
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)
-
Methanol or another suitable volatile solvent
-
Rotary evaporator or vacuum oven
Procedure:
-
Determine the desired ratio of drug to carrier (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the this compound and the carrier (PVP or PEG) in a minimal amount of a common solvent like methanol in a round-bottom flask.
-
Once both components are fully dissolved, remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film or powder under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be collected and used for the preparation of your experimental solutions. The amorphous dispersion of the compound in the hydrophilic carrier should exhibit enhanced aqueous dissolution.[6][7][8]
Experimental and Logical Workflows
The following diagrams illustrate the logical flow for selecting a solubility enhancement strategy and a general workflow for experimental solubility determination.
Caption: Decision tree for selecting a solubility enhancement method.
Caption: General workflow for experimental solubility determination.
References
Technical Support Center: 3-Bromopyridine-2-carboxylic acid
Product Name: 3-Bromopyridine-2-carboxylic acid CAS Number: 30683-23-9
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this compound. Please consult this document to ensure the integrity of your compound and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure maximum stability, this compound, which is an off-white solid, should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] Proper storage should also protect the compound from light and moisture.
Q2: What is the expected shelf-life of this compound?
A2: A specific shelf-life is often not determined by manufacturers for research chemicals if stability data is limited. However, when stored correctly under the recommended conditions (refrigerated, dry, inert atmosphere, and protected from light), the compound should remain stable for an extended period. We recommend routinely inspecting the material for any changes in appearance and verifying its purity with analytical methods (e.g., HPLC, NMR) if it has been in storage for a long time or if experimental results are unexpected.
Q3: Is this compound sensitive to light or air?
A3: While specific studies on this compound are not available, related compounds like 3-Bromopyridine are known to be sensitive to light and air. Therefore, it is strongly recommended to store the compound in an amber or opaque vial and under an inert atmosphere to prevent potential photo-degradation or oxidation.
Q4: What are the known chemical incompatibilities?
A4: Based on data from structurally similar compounds, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these materials should be avoided as it may lead to vigorous reactions and degradation of the compound.
Q5: What are the primary signs of compound degradation?
A5: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), a change in physical form (e.g., clumping of the solid, which may indicate moisture absorption), or the appearance of an unusual odor. Any deviation from its typical off-white, solid appearance should be investigated. The most definitive way to confirm degradation is through analytical techniques that show a decrease in purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected Experimental Results / Reaction Failure | Compound degradation leading to reduced purity and reactivity. | 1. Verify the appearance of the compound. If it appears discolored or clumped, it may have degraded.2. Perform a purity analysis (e.g., HPLC, LC-MS, or NMR) to confirm the integrity of the starting material.3. If purity is compromised, consider purifying the material or obtaining a new batch.4. Review the experimental protocol to ensure no incompatible reagents were used. |
| Compound Has Changed Color (e.g., Yellowed/Darkened) | Exposure to light, air (oxidation), or high temperatures. | 1. The compound has likely undergone some level of degradation. Its use in sensitive applications is not recommended without purification.2. Confirm purity via analytical methods before use.3. Review storage procedures to ensure the compound is protected from light and stored under an inert atmosphere at the correct temperature. |
| Poor or Inconsistent Solubility | The compound may have degraded into less soluble impurities, or the incorrect solvent is being used. | 1. Confirm the appropriate solvent for your application.2. Check the purity of your material. Impurities can significantly impact solubility.3. Ensure the material is completely dry, as absorbed moisture can affect its dissolution properties. |
Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 30683-23-9 | N/A |
| Molecular Formula | C₆H₄BrNO₂ | N/A |
| Molecular Weight | 202.01 g/mol | [3][4] |
| Appearance | Off-White Solid | [1] |
| pKa (Predicted) | 2.29 ± 0.10 | [1] |
| Storage Temperature | 2-8°C (Inert Atmosphere) | [1] |
| Melting Point | Data not available for this specific isomer. Isomers have melting points in the range of 178-220°C. (e.g., 6-Bromopyridine-2-carboxylic acid: 192-194°C[3], 2-Bromopyridine-4-carboxylic acid: 217-220°C[5]) | N/A |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Use
This protocol outlines the best practices for handling this compound to minimize contamination and degradation.
-
Preparation: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture condensation on the cold solid.
-
Inert Environment: Conduct all weighing and transfers in a glove box or on a benchtop under a gentle stream of inert gas (e.g., argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and glassware. Promptly and securely reseal the container cap after dispensing.
-
Solution Preparation: Add the solid to the desired solvent under stirring in the reaction vessel. If the reaction is air-sensitive, ensure the solvent has been properly degassed.
-
Cleanup: Clean any spills immediately. Decontaminate spatulas and glassware appropriately. Dispose of waste according to institutional and local regulations.
Protocol 2: Representative Method for Assessing Compound Purity by HPLC
This is a general-purpose High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound. The exact conditions may need optimization.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve it in 1 mL of a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A significant presence of other peaks indicates impurities or degradation.
-
Visual Guides
Caption: Recommended workflow for receiving and storing the compound.
Caption: A logical guide for troubleshooting potential compound degradation.
References
- 1. 30683-23-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 6-Bromopyridine-2-carboxylic acid 98 21190-87-4 [sigmaaldrich.com]
- 4. 2-溴吡啶-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Bromopyridine-4-carboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 3-Bromopyridine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromopyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (such as 6-bromopyridine-2-carboxylic acid), di-brominated species, and residual solvents from the synthesis. The exact impurity profile will depend on the synthetic route employed.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the level of impurities and the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found.
-
Column chromatography is a versatile method for separating compounds with different polarities, such as isomers and other byproducts.
-
Acid-base extraction can be used to separate the amphoteric product from neutral or exclusively acidic/basic impurities.
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate the desired product from impurities and provide quantitative data on purity levels. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities.
Q4: What are the recommended storage conditions for purified this compound?
A4: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area to ensure its stability.
Troubleshooting Guides
Recrystallization Issues
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by several factors:
-
The solution is too concentrated. Try using a larger volume of solvent.
-
The solution is being cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The presence of impurities is inhibiting crystallization. In this case, another purification step, like column chromatography, may be necessary before recrystallization.
-
To resolve this: Reheat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly.[1]
Q6: No crystals are forming, even after the solution has cooled. What are the next steps?
A6: If no crystals form, the solution is likely not supersaturated. You can induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Adding a "seed crystal " of the pure compound to the cooled solution.[1]
-
Reducing the solvent volume by evaporation and then allowing the solution to cool again.[2]
Q7: The recrystallization yield is very low. How can I improve it?
A7: A low yield may be due to using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor. To improve the yield, you can try to concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[2]
Chromatography Issues
Q8: My compound is showing significant peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?
A8: Peak tailing is common for basic compounds like pyridines on silica gel, which is acidic. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent.
Q9: I am having poor separation of my product from an impurity. What can I do?
A9: Poor separation can be due to several factors:
-
Inappropriate eluent system: Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Test various solvent systems with different polarities.
-
Column overloading: Using too much crude product for the size of your column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Improper column packing: An improperly packed column with air bubbles or cracks will result in channeling and inefficient separation. Ensure the silica gel is packed uniformly as a slurry.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Key Advantages | Key Disadvantages |
| Recrystallization | 95% | >99% | 70-85% | Simple, cost-effective, good for removing minor impurities. | Higher product loss in mother liquor; may not remove all impurities. |
| Column Chromatography | 80% | >99.5% | 60-80% | Excellent for separating complex mixtures and isomers. | More time-consuming, requires larger solvent volumes, potential for product loss on the column. |
| Acid-Base Extraction | 90% | 98-99% | 80-95% | Good for separating from neutral or non-amphoteric impurities. | May not effectively remove isomeric impurities with similar pKa values. |
Table 2: Recrystallization of this compound
| Parameter | Value | Reference |
| Solvent System | Tetrahydrofuran and Deionized Water | [3] |
| Procedure | Dissolve in THF/water, filter, and allow to evaporate naturally. | [3] |
| Yield | 82% | [3] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is based on a documented procedure for obtaining high-quality crystals of 3-bromopicolinic acid.[3]
-
Dissolution: Dissolve the crude this compound (e.g., 2.0 g) in a minimal amount of a mixture of tetrahydrofuran (10 mL) and deionized water (1 mL) at room temperature with stirring until a clear solution is formed.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solvent to evaporate slowly and naturally over several days.
-
Isolation: Collect the resulting colorless block crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Protocol 2: Acid-Base Extraction
This is a general procedure that can be adapted to exploit the amphoteric nature of this compound.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an organic solvent such as ethyl acetate (20 mL).
-
Acidic Extraction (to remove basic impurities): Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl, 2 x 15 mL). The protonated this compound will remain in the organic layer, while more basic, non-acidic impurities will move to the aqueous layer.
-
Basic Extraction (to isolate the product): Extract the organic layer with a dilute aqueous base (e.g., 1 M NaHCO₃, 2 x 15 mL). The this compound will be deprotonated at the carboxylic acid group and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Isolation of Product: Cool the combined basic aqueous extracts in an ice bath and slowly acidify with concentrated HCl until the pH is around the isoelectric point (approximately pH 3-4), at which point the purified product will precipitate.
-
Filtration and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is adapted from a reverse-phase HPLC procedure for 3-Bromopyridine.[4]
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water with 0.1% formic acid for MS compatibility.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
References
Technical Support Center: Troubleshooting Reactions with 3-Bromopyridine-2-carboxylic acid
Welcome to the technical support center for 3-Bromopyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during chemical reactions with this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
General Issues
Q1: My this compound is not dissolving in the reaction solvent. What should I do?
A1: Poor solubility can significantly hinder reaction rates and yields. This compound is a polar molecule with both acidic and basic functionalities, which can limit its solubility in nonpolar organic solvents.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of polar aprotic solvents. Good starting points include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and 1,4-dioxane.
-
Co-solvent Systems: If the primary reaction solvent is not effective, consider using a co-solvent system. For instance, adding a small amount of DMSO or DMF to a less polar solvent like toluene or THF can improve solubility.
-
Salt Formation: For reactions involving a basic medium, the deprotonation of the carboxylic acid to form a more soluble carboxylate salt can be beneficial. Conversely, in acidic media, the pyridine nitrogen can be protonated.
-
Gentle Heating: Applying gentle heat while monitoring for any degradation can help dissolve the starting material.
Suzuki Coupling Reactions
Q2: I am observing low to no conversion of my starting material in a Suzuki coupling reaction. What are the likely causes?
A2: Low conversion in Suzuki couplings with this compound can stem from several factors, primarily related to catalyst inhibition and the electronic nature of the substrate.
Common Causes and Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. The carboxylate group, if deprotonated by the base, can also interact with the palladium center.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.
-
-
Inactive Catalyst System: The C-Br bond on the electron-deficient pyridine ring may require a highly active catalyst for efficient oxidative addition.
-
Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands. Increasing the reaction temperature may also be necessary.
-
-
Issues with the Boronic Acid/Ester: The boronic acid or its ester derivative may be unstable under the reaction conditions.
-
Solution: Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are often more stable than the corresponding boronic acids. Ensure your boronic acid reagent is of high quality and has not degraded during storage.
-
Q3: My Suzuki coupling reaction is producing significant amounts of side products, such as 3-pyridine-2-carboxylic acid (protodebromination) and homocoupled products. How can I minimize these?
A3: Protodebromination (replacement of bromine with hydrogen) and homocoupling are common side reactions in Suzuki couplings, especially with heteroaryl halides.[1]
Strategies to Minimize Side Reactions:
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Protodebromination: This side reaction is often caused by trace amounts of water or other proton sources.
-
Solution: Use anhydrous solvents and reagents. Thoroughly dry all glassware. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[1]
-
-
Homocoupling: The presence of oxygen can promote the homocoupling of the boronic acid.
-
Solution: Rigorously degas the reaction mixture and solvents by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
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| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Pd(II) precatalysts are common, but require in situ reduction. |
| Ligand | SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich ligands are often essential. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Milder bases can reduce side reactions. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | Solvent choice depends on substrate solubility. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive partners. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling. |
Amide Coupling (Amidation) Reactions
Q4: My amide coupling reaction between this compound and an amine is failing or giving low yields. What could be the problem?
A4: Amide bond formation with this substrate can be challenging due to steric hindrance from the bromine atom at the 3-position and the electronic properties of the pyridine ring.
Potential Issues and Solutions:
-
Steric Hindrance: The bromine atom adjacent to the carboxylic acid can sterically hinder the approach of the amine, especially if the amine itself is bulky.[2]
-
Solution: Use less sterically demanding coupling reagents. For highly hindered substrates, consider converting the carboxylic acid to an acyl fluoride in situ, which can react with amines at elevated temperatures.[3]
-
-
Poor Carboxylic Acid Activation: Standard coupling reagents may not be efficient enough to activate the carboxylic acid, or the activated intermediate may be unstable.
-
Solution: Screen a variety of modern coupling reagents such as HATU, HBTU, or COMU, which are known for their high efficiency. The choice of base (e.g., DIPEA, N-methylmorpholine) is also critical.
-
-
Low Nucleophilicity of the Amine: If an electron-deficient amine is used, its low nucleophilicity can result in a slow or incomplete reaction.
-
Solution: Higher reaction temperatures may be required. Using a more potent coupling reagent can also help overcome the low reactivity of the amine.[3]
-
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages/Disadvantages |
| EDC | HOBt or HOAt | DIPEA, TEA | DMF, DCM | Economical, but may be less effective for hindered couplings. |
| HATU | None | DIPEA, 2,4,6-Collidine | DMF, NMP | Highly efficient, even for difficult couplings; can be expensive. |
| HBTU | None | DIPEA, N-methylmorpholine | DMF | Very effective, but can be a sensitizer. |
| T3P® | None | Pyridine, DIPEA | Ethyl Acetate, THF | Workup is often straightforward as byproducts are water-soluble. |
Esterification Reactions
Q5: I am struggling to esterify this compound. What methods are recommended?
A5: Direct esterification of this compound can be complicated by the electron-withdrawing nature of the bromopyridine ring and potential side reactions at high temperatures.
Recommended Esterification Approaches:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH). To drive the equilibrium, removal of water using a Dean-Stark apparatus is advisable.[4]
-
Caution: High temperatures may lead to decarboxylation. Monitor the reaction closely and use the lowest effective temperature.
-
-
Activation and Esterification: A two-step, one-pot approach is often more reliable for challenging substrates.
-
Activation: Convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using SOCl₂ or (COCl)₂) or an activated ester using a coupling reagent like DCC or EDC with DMAP as a catalyst.
-
Esterification: Add the alcohol to the activated intermediate. This method often proceeds under milder conditions than Fischer esterification.
-
Side Reactions
Q6: I suspect my this compound is decarboxylating under my reaction conditions. How can I prevent this?
A6: Pyridine-2-carboxylic acids are known to be susceptible to decarboxylation, especially at elevated temperatures.[4][5] The presence of substituents on the pyridine ring can influence the rate of this decomposition.
Methods to Mitigate Decarboxylation:
-
Temperature Control: This is the most critical factor. Aim to run reactions at the lowest possible temperature that still allows for a reasonable reaction rate. Screening for a more active catalyst that works at lower temperatures can be beneficial.
-
Protecting Group Strategy: In multi-step syntheses, consider performing reactions on an ester derivative of the carboxylic acid (e.g., a methyl or ethyl ester) and then hydrolyzing the ester in the final step under mild conditions. This avoids subjecting the free carboxylic acid to harsh, high-temperature conditions.
-
Choice of Reaction Conditions: For reactions like esterification, avoid prolonged heating. Methods involving the formation of an acyl chloride or the use of coupling reagents at or below room temperature are preferable to high-temperature Fischer esterification.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1). Degas the mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer can be acidified to pH ~4-5 to protonate the product before extraction if it is in the carboxylate form.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF).
-
Reagent Addition: Add HATU (1.1-1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature or warm gently (e.g., to 40-50 °C) if the amine is unreactive or sterically hindered. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
Caption: Troubleshooting workflow for failed amide coupling reactions.
References
Technical Support Center: Catalyst Selection for Reactions with 3-Bromopyridine-2-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromopyridine-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection for various cross-coupling and carbonylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from two key structural features:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue known as the "2-pyridyl problem."
-
The 2-Carboxylic Acid Group: This group can chelate with the metal center, potentially altering the catalyst's reactivity. More significantly, it is prone to decarboxylation, especially at elevated temperatures, leading to the formation of 3-bromopyridine as a byproduct or subsequent coupled products of 3-bromopyridine.
Q2: How can I minimize catalyst inhibition by the pyridine nitrogen?
A2: To mitigate catalyst poisoning by the pyridine nitrogen, consider the following strategies:
-
Bulky, Electron-Rich Ligands: Employ sterically hindered phosphine ligands such as Sphos, XPhos, or RuPhos. These ligands can shield the palladium center and prevent coordination of the pyridine nitrogen.
-
Pre-formed Catalysts: Utilize well-defined palladium pre-catalysts to ensure the efficient generation of the active catalytic species.
Q3: What strategies can be employed to prevent decarboxylation of the carboxylic acid group?
A3: Preventing decarboxylation is crucial for achieving the desired product. Consider these approaches:
-
Milder Reaction Conditions: Use lower reaction temperatures and shorter reaction times where possible.
-
Base Selection: The choice of base can be critical. Weaker bases may be less likely to promote decarboxylation.
-
Decarbonylative Coupling: In some cases, a decarbonylative coupling pathway, where the carboxylic acid is intentionally removed to form an in-situ organometallic species, can be a viable synthetic strategy.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | Use bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using a pre-catalyst. |
| Decarboxylation | Lower the reaction temperature. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Consider protecting the carboxylic acid group as an ester, followed by hydrolysis. |
| Inefficient Transmetalation | Ensure anhydrous conditions if using boronic acids susceptible to protodeboronation. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. |
| Homocoupling of Boronic Acid | Thoroughly degas the reaction mixture to remove oxygen. |
Problem 2: Poor Performance in Heck Coupling
| Possible Cause | Suggested Solution |
| Low Catalyst Activity | Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd/C) and phosphine ligands (e.g., PPh₃, P(o-tolyl)₃). |
| Substrate Decomposition | Optimize the reaction temperature; high temperatures can lead to decarboxylation and other side reactions. |
| Incorrect Base | Screen various bases such as triethylamine (Et₃N), sodium acetate (NaOAc), or potassium carbonate (K₂CO₃). |
Problem 3: Complications in Sonogashira Coupling
| Possible Cause | Suggested Solution |
| Glaser Homocoupling of Alkyne | Ensure the reaction is performed under strictly anaerobic conditions. |
| Low Catalyst Turnover | Optimize the Pd/Cu catalyst ratio. Screen different palladium sources (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂) and ligands. |
| Decarboxylation | Use milder bases and lower reaction temperatures. |
Problem 4: Challenges in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Employ bulky, electron-rich ligands (e.g., BINAP, dppf) to stabilize the catalyst. |
| Base Incompatibility | Screen strong, non-nucleophilic bases like NaOtBu or LHMDS. The choice of base can be critical and substrate-dependent. |
| Slow Reaction Rate | Increase the reaction temperature cautiously, monitoring for decarboxylation. |
Catalyst Selection and Performance Data
The following tables provide a summary of catalyst systems and reported yields for reactions with compounds structurally similar to this compound. This data serves as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | Moderate to High | General conditions for challenging bromopyridines. |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 66 | 12 | Good | Milder conditions, may reduce decarboxylation. |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | Variable | A standard catalyst system, may require optimization. |
Table 2: Sonogashira Coupling of 2-amino-3-bromopyridines[1]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82 |
Table 3: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-110 | 4-24 | Good to Excellent | A common and effective catalyst system. |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | High | Effective for a broad range of amines. |
| (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | <1 | High | A highly active pre-catalyst for room temperature amination. |
Experimental Protocols
The following are detailed experimental protocols for key reactions. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with an arylboronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Coupling[2]
This is a representative procedure for the Heck coupling of an aryl bromide with an alkene.
Reagents:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene) (1.2-1.5 equiv)
-
Pd(OAc)₂ (1-5 mol%)
-
PPh₃ (2-10 mol%) (if required)
-
Et₃N (1.2 equiv)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
Combine this compound, the alkene, Pd(OAc)₂, PPh₃ (if used), and the solvent in a Schlenk flask.
-
Add the base (Et₃N) via syringe.
-
Seal the flask and heat the reaction mixture under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and proceed with aqueous workup and purification.
Protocol 3: Sonogashira Coupling[1]
This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridines.
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Et₃N (as base and co-solvent)
-
DMF
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir for 30 minutes.
-
Add this compound and the terminal alkyne.
-
Add Et₃N and heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and proceed with workup and purification.
Protocol 4: Buchwald-Hartwig Amination[3]
This protocol is generalized from a procedure for 3-Bromopyridine-D4.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
NaOtBu (1.5-2.5 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst and NaOtBu under an inert atmosphere.
-
Add this compound.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Proceed with extraction and purification.
Visualizations
Catalyst Screening Workflow
Caption: A general workflow for screening and optimizing catalyst systems for reactions involving this compound.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting efforts for low-yielding cross-coupling reactions with this compound.
Technical Support Center: Decarboxylation of 2-Pyridone-3-Carboxylic Acids
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the decarboxylation of 2-pyridone-3-carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My decarboxylation reaction is not going to completion. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue. Here are several factors to investigate:
-
Insufficient Temperature: Decarboxylation of 2-pyridone-3-carboxylic acids often requires high temperatures. If you are performing a thermal decarboxylation without a catalyst, ensure your solvent is refluxing at a sufficiently high temperature. For catalyst-mediated reactions, the optimal temperature can vary.
-
Inefficient Catalyst: If using a catalyst, ensure it is active and used in the correct amount. Metal catalysts can be sensitive to air and moisture.
-
Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[1]
-
Solvent Choice: The choice of solvent is crucial. High-boiling point solvents like toluene are often used to achieve the necessary reaction temperature.
Troubleshooting Steps:
-
Verify Temperature: Measure the internal temperature of the reaction mixture to ensure it has reached the target temperature.
-
Increase Reaction Time: Extend the reaction time and continue to monitor by TLC.
-
Check Catalyst: If using a catalyst, try a fresh batch or a different catalyst. Common catalysts include potassium carbonate, copper salts, palladium complexes, and silver salts.[1][2]
-
Solvent System: Consider a higher boiling point solvent if the reaction temperature is suspected to be too low.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation can arise from various competing reactions. Consider the following:
-
Decomposition of Starting Material or Product: At high temperatures, the starting material or the desired 2-pyridone product may be susceptible to decomposition.
-
Side Reactions with the Catalyst: The catalyst itself might be promoting unwanted side reactions.
-
Presence of Impurities: Impurities in the starting material or solvent can lead to side product formation.
Troubleshooting Steps:
-
Optimize Temperature: While high temperatures are often necessary, excessively high temperatures can lead to degradation. Try running the reaction at a slightly lower temperature for a longer duration.
-
Change Catalyst: Experiment with different catalysts. For example, a base-catalyzed decarboxylation with potassium carbonate might offer different selectivity compared to a transition metal-catalyzed reaction.[1]
-
Purify Starting Materials: Ensure your 2-pyridone-3-carboxylic acid and solvent are pure and dry.
-
Inert Atmosphere: If your substrate or product is sensitive to oxidation at high temperatures, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I effectively monitor the progress of my decarboxylation reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1]
-
Stationary Phase: Use silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane is often a good starting point for developing your TLC. You will need to optimize the ratio to get good separation between your starting material and product. A common eluent system is a 3:1 mixture of hexane and ethyl acetate.[1]
-
Visualization: The spots can be visualized under UV light (254 nm).[1] The starting material (carboxylic acid) will likely have a different Rf value than the decarboxylated product (2-pyridone). Typically, the product will be less polar than the starting material and will have a higher Rf value.
Q4: What is the best way to purify the 2-pyridone product after the reaction?
A4: The purification method will depend on the physical properties of your product and the impurities present.
-
Column Chromatography: This is a very common and effective method for purifying 2-pyridone products. Silica gel is a suitable stationary phase, and a gradient of ethyl acetate in hexane can be used as the eluent.[1]
-
Recrystallization: If the product is a solid and has suitable solubility properties, recrystallization can be an excellent purification technique.
-
Acid-Base Extraction: If there is unreacted starting material, an aqueous basic wash (e.g., with sodium bicarbonate solution) can be used to remove the acidic starting material from the organic layer containing the product.
Q5: What are the key safety precautions I should take when performing this reaction, especially when using toluene at high temperatures?
A5: Safety is paramount in the laboratory. When running high-temperature reactions in toluene, please adhere to the following:
-
Fume Hood: Always conduct the reaction in a well-ventilated fume hood.[3][4] Toluene vapors are harmful if inhaled.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Fire Safety: Toluene is highly flammable.[3][4] Ensure there are no open flames or spark sources near the reaction setup.[3] Keep a fire extinguisher readily accessible.
-
Heating: Use a well-controlled heating mantle and a temperature controller to avoid overheating.
-
Pressure Build-up: Ensure the reaction is not conducted in a sealed vessel to avoid pressure build-up from the evolution of CO2 gas. Use a reflux condenser to prevent solvent loss and pressure build-up.
-
Proper Storage: Store toluene in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3][4]
Experimental Protocols
General Protocol for the Decarboxylation of a 2-Pyridone-3-Carboxylic Acid using Potassium Carbonate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-pyridone-3-carboxylic acid (1 equivalent).
-
Addition of Reagents: Add toluene as the solvent (concentration will need to be optimized, but a starting point is 0.1-0.2 M). Add potassium carbonate (1.5 equivalents).
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., silica gel, hexane/ethyl acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate. The filtrate can be washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Decarboxylation of a Model 2-Pyridone-3-Carboxylic Acid.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 110 | 6 | 46 |
| 2 | Ag₂CO₃ | Toluene | 110 | 6 | 56 |
| 3 | Cs₂CO₃ | Toluene | 110 | 6 | 40 |
| 4 | Na₂CO₃ | Toluene | 110 | 6 | 35 |
| 5 | Et₃N | Toluene | 110 | 12 | No Reaction |
| 6 | DBU | Toluene | 110 | 12 | No Reaction |
Data adapted from a study on the decarboxylation of functionalized 2-pyridone-3-carboxylic acids.
Table 2: Characteristic ¹H NMR Chemical Shifts for 2-Pyridone Starting Material and Product.
| Compound | Proton | Chemical Shift (ppm) |
| 2-Pyridone-3-carboxylic acid (generic) | H-4 | ~8.2 |
| H-5 | ~6.8 | |
| H-6 | ~8.4 | |
| COOH | ~13.5 (broad) | |
| 2-Pyridone (product) | H-3 | ~6.3 |
| H-4 | ~7.4 | |
| H-5 | ~6.6 | |
| H-6 | ~7.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents on the pyridone ring.[5]
Visualizations
Caption: Proposed mechanism for the thermal decarboxylation of 2-pyridone-3-carboxylic acid.
Caption: General experimental workflow for the decarboxylation of 2-pyridone-3-carboxylic acids.
Caption: Troubleshooting decision tree for common issues in decarboxylation reactions.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labproinc.com [labproinc.com]
- 4. ehs.com [ehs.com]
- 5. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
Handling and safety precautions for 3-Bromopyridine-2-carboxylic acid
Technical Support Center: 3-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and troubleshooting information for this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.
Compound Data and Hazard Summary
This compound is a valuable building block in organic synthesis, particularly in the formation of complex heterocyclic molecules and metal-organic frameworks.[1][2] Understanding its properties is the first step toward safe handling.
| Property | Value | Citation |
| Chemical Name | This compound | [3] |
| Synonyms | 3-Bromopicolinic acid | [3] |
| CAS Number | 30683-23-9 | [2] |
| Molecular Formula | C6H4BrNO2 | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Form | Solid | [3] |
| Hazard Codes | Irritant (Xi), Harmful (Xn) | [3] |
| Hazard Statements | Based on analogous compounds: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [4] |
Frequently Asked Questions (FAQs) on Handling and Safety
This section addresses common questions regarding the safe handling and storage of this compound.
Q1: What personal protective equipment (PPE) is mandatory when handling this compound?
A: Always handle this compound inside a certified chemical fume hood. The following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Nitrile or other chemically resistant gloves.[4][7]
-
Body Protection: A standard laboratory coat.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[5][8]
Q2: How should I properly store this chemical?
A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][6] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Q3: What are the primary hazards I should be aware of?
A: The primary hazards are:
-
Ingestion: Harmful if swallowed.[4]
-
Skin Contact: Causes skin irritation.[4]
-
Eye Contact: Causes serious eye irritation.[4]
-
Inhalation: May cause respiratory tract irritation.[4]
Q4: What is the correct first aid procedure in case of exposure?
A:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, get medical advice.[4][5]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][9]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][8]
Q5: How should I handle a small spill of this compound?
A: For small spills, first ensure the area is well-ventilated and you are wearing appropriate PPE. Avoid generating dust.[6] Sweep up the solid material and place it into a suitable, labeled container for disposal.[5] Clean the spill area thoroughly.
Q6: What is the proper method for disposing of waste?
A: Dispose of waste material at an approved waste disposal plant.[7] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Troubleshooting Experimental Issues
This section provides solutions to common problems encountered during experiments involving this compound.
Q1: My compound is not dissolving in the chosen solvent. What can I do?
A: this compound is a polar molecule. If it fails to dissolve:
-
Check Polarity: Ensure you are using a sufficiently polar solvent. Consider solvents like DMF, DMSO, or alcohols.
-
Increase Temperature: Gently warming the mixture may increase solubility. Monitor for any signs of decomposition.
-
Use a Co-solvent: Adding a small amount of a highly polar co-solvent can sometimes aid dissolution.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.
Q2: My reaction is proceeding slowly or not at all. What are potential causes?
A:
-
Reagent Purity: Verify the purity of your this compound and other reagents. Impurities can inhibit reactions.
-
Moisture: The carboxylic acid group can be sensitive to moisture, especially in reactions involving organometallics or strong bases. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Incompatible Reagents: This compound is incompatible with strong bases and strong oxidizing agents.[4] Such reagents may decompose the starting material.
-
Activation: Some reactions, like amide couplings, may require activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents like HATU or EDC).
Q3: I am observing decarboxylation of my starting material. How can I prevent this?
A: Pyridine carboxylic acids can undergo decarboxylation, particularly at high temperatures.[10]
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Avoid Strong Bases/Heat Combination: The combination of heat and strong base can promote decarboxylation. If a base is required, consider using a milder base or adding it at a lower temperature.
Experimental Protocols
As this compound is a versatile building block, it can be used in numerous reactions.[11] Below is a representative protocol for a Suzuki cross-coupling reaction, a common application for aryl bromides.
Representative Protocol: Suzuki Cross-Coupling
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Methodology:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
Visualized Workflows and Logic Diagrams
To further clarify safety and handling procedures, the following diagrams illustrate key decision-making processes.
Caption: A workflow for responding to a chemical spill.
Caption: A decision tree for selecting appropriate PPE.
Caption: A standard workflow for handling the chemical.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 30683-23-9 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
Validation & Comparative
NMR Spectral Analysis of 3-Bromopyridine-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral features of 3-bromopyridine-2-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this analysis is based on a comparative study of structurally related molecules. The presented data will aid researchers in the identification, characterization, and quality control of this compound and its derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts for this compound are predicted based on the known spectral data of analogous compounds, including 3-aminopyridine-2-carboxylic acid, 3-bromopyridine, and various other substituted pyridine-2-carboxylic acids. The electronegativity of the bromine atom and the carboxylic acid group, along with the electronic effects within the pyridine ring, are the primary factors influencing the predicted chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | 8.20 - 8.40 | dd | J_H4-H5 ≈ 7.5-8.5, J_H4-H6 ≈ 1.5-2.0 | Downfield shift due to proximity to the carboxylic acid and deshielding by the nitrogen atom. |
| H-5 | 7.40 - 7.60 | dd | J_H5-H4 ≈ 7.5-8.5, J_H5-H6 ≈ 4.5-5.5 | Influenced by both the bromine at C3 and the adjacent protons. |
| H-6 | 8.60 - 8.80 | dd | J_H6-H5 ≈ 4.5-5.5, J_H6-H4 ≈ 1.5-2.0 | Most downfield aromatic proton due to the strong deshielding effect of the adjacent nitrogen atom. |
| COOH | 10.0 - 13.0 | br s | - | Broad singlet, chemical shift is highly dependent on solvent and concentration. |
dd: doublet of doublets, br s: broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 165.0 - 170.0 | Carboxylic acid carbon, expected to be significantly downfield. |
| C-3 | 120.0 - 125.0 | Carbon bearing the bromine atom. |
| C-4 | 140.0 - 145.0 | Deshielded by the adjacent nitrogen and carboxylic acid group. |
| C-5 | 125.0 - 130.0 | Influenced by the adjacent bromine and nitrogen atoms. |
| C-6 | 150.0 - 155.0 | Most downfield aromatic carbon due to direct attachment to nitrogen. |
| COOH | 168.0 - 172.0 | Carbonyl carbon of the carboxylic acid. |
Comparative Spectral Data of Related Compounds
To support the predicted values, the experimental NMR data for several structurally similar compounds are presented below. These comparisons highlight the expected influence of the bromine and carboxylic acid substituents on the pyridine ring.
Table 3: ¹H NMR Chemical Shift Comparison of Related Pyridine Derivatives
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Solvent |
| This compound (Predicted) | 8.20 - 8.40 | 7.40 - 7.60 | 8.60 - 8.80 | DMSO-d₆ |
| 3-Aminopyridine-2-carboxylic acid | 7.65 (d, J=2.1 Hz) | 7.20 (d, J=2.1 Hz) | - | DMSO-d₆ |
| 3-Bromopyridine | 8.18 (ddd) | 7.72 (ddd) | 8.79 (dd) | DMSO |
| 4-Bromopyridine-2-carboxylic acid | - | 7.90 (d) | 8.55 (s) | Not specified |
Table 4: ¹³C NMR Chemical Shift Comparison of Related Pyridine Derivatives
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | COOH (ppm) | Solvent |
| This compound (Predicted) | 165.0 - 170.0 | 120.0 - 125.0 | 140.0 - 145.0 | 125.0 - 130.0 | 150.0 - 155.0 | 168.0 - 172.0 | DMSO-d₆ |
| 3-Bromo-2-chloropyridine | 147.8 | 123.1 | 140.2 | 128.4 | 151.2 | - | Not specified |
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the analysis of pyridine carboxylic acids.
¹H NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable carboxylic acid proton.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: 0-15 ppm
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
¹³C NMR Spectroscopy:
-
Sample Preparation: 20-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent.
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Proton-decoupled experiment.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Reference: TMS at 0.00 ppm or the solvent carbon signals.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.
This comprehensive guide, based on predictive analysis and comparison with known compounds, serves as a valuable resource for the spectral characterization of this compound. Researchers are encouraged to acquire experimental data for this compound to further validate and refine these predictions.
A Comparative Analysis of the Reactivity of 3-Bromopyridine-2-carboxylic Acid and Other Bromopyridine Isomers
Introduction
Bromopyridines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the presence of a bromine atom on the electron-deficient pyridine ring, which allows for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The reactivity of a given bromopyridine is profoundly influenced by the position of the bromine atom (C2, C3, or C4) and the electronic and steric effects of other substituents on the ring.[3][4]
This guide provides a comparative analysis of the reactivity of 3-Bromopyridine-2-carboxylic acid against its parent isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. Understanding these differences is crucial for researchers and drug development professionals in designing efficient synthetic routes and optimizing reaction conditions.
General Principles of Bromopyridine Reactivity
The reactivity of bromopyridines is governed by the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient, which facilitates nucleophilic attack, particularly at the positions α (C2, C6) and γ (C4) to the nitrogen.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is favored at the 2- and 4-positions because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[7] Attack at the 3-position does not allow for this stabilization, rendering 3-halopyridines significantly less reactive in SNAr reactions.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[1][8][9] The success of these reactions depends on factors such as catalyst choice, ligand, base, and the electronic and steric environment of the C-Br bond.
The Impact of the Carboxylic Acid Group in this compound
In this compound, the carboxylic acid group at the C2 position introduces two competing effects that modulate the reactivity of the C3-bromine:
-
Electronic Effect: The carboxylic acid group is electron-withdrawing, which further deactivates the pyridine ring towards electrophilic substitution but can influence the reactivity in nucleophilic substitutions and organometallic reactions.
-
Steric Hindrance: The bulky carboxylic acid group is positioned directly adjacent to the bromine atom. This proximity creates significant steric hindrance, which can impede the approach of nucleophiles or the large catalytic complexes required for cross-coupling reactions. This steric effect is often the dominant factor determining the compound's reactivity.[4][10]
Comparative Reactivity in Key Reactions
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of bromopyridine isomers in SNAr reactions generally follows the order: 4-bromopyridine ≈ 2-bromopyridine >> 3-bromopyridine. This is due to the ability of the nitrogen atom to stabilize the anionic intermediate when the attack occurs at the C2 or C4 position.[7]
For this compound, despite the presence of an electron-withdrawing group, its reactivity in SNAr at the C3 position is expected to be very low, similar to or even lower than unsubstituted 3-bromopyridine, due to the lack of resonance stabilization and the added steric hindrance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds. All bromopyridine isomers are viable substrates.[9][11] However, the steric hindrance from the ortho-carboxylic acid group in this compound can significantly decrease the reaction rate and yield compared to unsubstituted 3-bromopyridine by impeding the oxidative addition step to the palladium(0) catalyst.
| Compound | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | EtOH/H₂O | Reflux | ~90[11] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | ~98 |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~60-70* |
*Yields for this compound are generally lower and require more specialized catalysts/ligands (e.g., those designed for sterically hindered substrates) to achieve moderate success. Data is representative and compiled from various sources and typical outcomes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.
Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand.[12]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane, DMF, often with water).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction.[8]
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, 1.4-2.0 eq.).[13]
-
Reagent Addition: Add the amine (1.1-1.5 eq.) and the anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C) for the required time (4-24 h).[8]
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.[8] Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography to yield the desired aminopyridine.
Conclusion
The reactivity of bromopyridines is a nuanced interplay of electronic and steric factors. While 2- and 4-bromopyridines are highly reactive towards nucleophilic aromatic substitution, 3-bromopyridine is a more common substrate for cross-coupling reactions.
This compound presents a unique case where the reactivity of the C3-bromine is significantly modulated. The adjacent carboxylic acid group imposes substantial steric hindrance, which generally overrides its electron-withdrawing influence. Consequently, this compound is considerably less reactive in common transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions when compared to unsubstituted 3-bromopyridine. Overcoming this reduced reactivity often requires the use of specialized, bulky phosphine ligands, higher catalyst loadings, or more forcing reaction conditions. This understanding is paramount for synthetic chemists aiming to incorporate this valuable, functionalized pyridine building block into complex target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. chempanda.com [chempanda.com]
- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to 3-Bromopyridine-2-carboxylic Acid and 5-Bromonicotinic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the vast array of heterocyclic intermediates, brominated pyridine carboxylic acids stand out for their versatility. This guide provides a detailed comparison of two constitutional isomers, 3-Bromopyridine-2-carboxylic acid and 5-Bromonicotinic acid, focusing on their synthesis, physicochemical properties, and reactivity in key synthetic transformations.
Introduction to the Isomers
This compound (also known as 3-Bromopicolinic acid) and 5-Bromonicotinic acid are both valuable precursors in organic synthesis, each possessing a pyridine ring functionalized with a bromine atom and a carboxylic acid group. However, the relative positions of these functional groups significantly influence their chemical behavior and, consequently, their applications.
Chemical Structures:
Figure 1: Chemical structures of the two isomers.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these isomers is essential for predicting their behavior in different reaction media and for developing appropriate purification strategies.
| Property | This compound | 5-Bromonicotinic acid |
| Synonyms | 3-Bromopicolinic acid | 5-Bromopyridine-3-carboxylic acid |
| CAS Number | 30683-23-9 | 20826-04-4 |
| Molecular Formula | C₆H₄BrNO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol | 202.01 g/mol |
| Melting Point | 141-144 °C | 178-180 °C |
| Appearance | White to yellow powder | White to yellow-gray or light brown crystalline powder[1] |
Synthesis of the Isomers
The synthetic routes to these isomers differ, reflecting the directing effects of the substituents on the pyridine ring.
Synthesis of this compound
A common route to this compound involves the bromination of 2-picolinic acid (pyridine-2-carboxylic acid). The reaction typically requires harsh conditions due to the deactivating effect of the carboxylic acid group. Alternative methods may involve the oxidation of a pre-brominated picoline derivative. A representative, though general, synthetic approach is the direct bromination of 2-picolinic acid.
Synthesis of 5-Bromonicotinic Acid
5-Bromonicotinic acid is frequently synthesized via the direct bromination of nicotinic acid (pyridine-3-carboxylic acid). This reaction is often carried out in the presence of a halogen carrier, such as iron, and a dehydrating agent like thionyl chloride.[2][3][4]
Table 2: Comparison of Synthetic Protocols
| Parameter | Synthesis of this compound | Synthesis of 5-Bromonicotinic acid |
| Starting Material | 2-Picolinic acid | Nicotinic acid |
| Key Reagents | Bromine, Sulfuric Acid | Bromine, Thionyl chloride, Iron powder (catalyst) |
| Typical Reaction Conditions | High temperature | Reflux |
| Reported Yield | Variable, often moderate | Up to 95%[4] |
Experimental Protocol: Synthesis of 5-Bromonicotinic Acid [2][3]
-
To a mixture of nicotinic acid (1.0 eq) and powdered iron (0.02 eq) in a suitable reaction vessel, slowly add thionyl chloride (2.4 eq).
-
Heat the mixture to approximately 70 °C.
-
Carefully add bromine (1.9 eq) dropwise over a period of 2 hours.
-
Reflux the reaction mixture for 6 hours.
-
After cooling, the excess thionyl chloride and bromine are removed by distillation.
-
The residue is cooled and the pH is adjusted to ~3 with a 4N sodium hydroxide solution to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.
Figure 2: Workflow for the synthesis of 5-Bromonicotinic acid.
Reactivity and Applications in Synthesis
The distinct positioning of the bromine and carboxylic acid groups in these two isomers leads to significant differences in their reactivity, particularly in metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
The general reactivity trend for bromopyridines in palladium-catalyzed cross-coupling reactions is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] This trend is influenced by the electronic effects of the nitrogen atom within the pyridine ring.
-
5-Bromonicotinic acid , a 3-bromopyridine derivative, is generally less reactive in Suzuki-Miyaura coupling compared to its 2-bromo counterpart. The bromine at the 3-position is less activated, often necessitating more forcing reaction conditions such as higher temperatures, longer reaction times, or more active catalyst systems to achieve good yields.[1]
-
This compound , being a 3-bromopyridine derivative as well, is expected to exhibit similar lower reactivity at the C-Br bond compared to 2- or 4-bromopyridine derivatives. However, the presence of the carboxylic acid group at the ortho position to the nitrogen can introduce additional steric hindrance and potential for chelation with the metal catalyst, which can further modulate its reactivity.[5]
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound | 5-Bromonicotinic acid |
| Reactivity | Less reactive C-Br bond. Potential for steric hindrance and chelation from ortho-carboxylic acid. | Less reactive C-Br bond compared to 2- and 4-bromopyridines. |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with suitable ligands | Pd(PPh₃)₄ |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O, DMF | DMF |
| Temperature | Typically elevated temperatures (e.g., 80-100 °C) | 80 °C |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid
This protocol is adapted for a solution-phase reaction.
-
In a reaction vessel, combine 5-bromonicotinic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₃PO₄ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Degassed solvent (e.g., DMF) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled, diluted with water, and acidified.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Figure 3: General workflow for the Suzuki-Miyaura coupling of 5-Bromonicotinic acid.
Nucleophilic Substitution
The reactivity of the bromine atom in nucleophilic aromatic substitution (SNA r) is also influenced by its position. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom stabilizing the Meisenheimer intermediate. Consequently, the bromine atom in 5-Bromonicotinic acid (a 3-bromo derivative) is relatively unreactive towards SNA r. In contrast, while the bromine in This compound is also at the 3-position, the adjacent carboxylic acid group can influence the electronic properties of the ring and potentially participate in or hinder nucleophilic attack.
Summary of Advantages and Disadvantages
Table 4: Synthetic Utility Comparison
| Feature | This compound | 5-Bromonicotinic acid |
| Advantages | - Ortho-functionalization allows for the synthesis of unique scaffolds. - Potential for chelation-assisted reactions. | - Readily available through a high-yielding synthesis from nicotinic acid.[4] - Well-documented reactivity in various cross-coupling reactions. |
| Disadvantages | - Synthesis can be lower yielding and require harsher conditions. - Potentially lower reactivity in cross-coupling due to steric hindrance from the ortho-carboxylic acid group.[5] | - Lower reactivity in cross-coupling reactions compared to 2- and 4-bromopyridines.[1] - Less amenable to direct nucleophilic aromatic substitution. |
| Key Applications | - Synthesis of ligands for metal complexes. - Building block for pharmaceuticals where the 2-carboxy-3-pyridyl moiety is crucial. | - Intermediate in the synthesis of pharmaceuticals like Nicergoline.[3] - Widely used in the construction of biaryl compounds via Suzuki and other cross-coupling reactions. |
Conclusion
Both this compound and 5-Bromonicotinic acid are valuable reagents in organic synthesis, each with a distinct profile of reactivity and utility. The choice between these two isomers is dictated by the specific synthetic target and the desired reaction pathway.
-
5-Bromonicotinic acid is a workhorse intermediate, particularly for Suzuki and other cross-coupling reactions, benefiting from a straightforward and high-yielding synthesis. Its lower reactivity compared to other bromopyridine isomers can be overcome with appropriate catalytic systems.
-
This compound offers access to a different substitution pattern on the pyridine ring. While its synthesis can be more challenging and its reactivity in cross-coupling reactions may be attenuated by steric effects, the ortho-relationship of the functional groups provides unique opportunities for the synthesis of specialized ligands and complex pharmaceutical targets.
For researchers and drug development professionals, a thorough understanding of the synthetic accessibility and reactivity profiles of these isomers is crucial for the strategic design and efficient execution of synthetic routes.
References
Navigating Pyridine Synthesis: A Comparative Guide to the Efficacy of 3-Bromopyridine-2-carboxylic Acid
For researchers and professionals in drug development and synthetic chemistry, the efficient construction of substituted pyridine frameworks is a critical endeavor. This guide provides a comparative analysis of synthetic routes utilizing 3-bromopyridine-2-carboxylic acid against alternative methodologies for the preparation of key structural motifs, including 2,3-disubstituted pyridines and fused pyridine systems like thieno[3,2-b]pyridin-7-ones. By presenting experimental data, detailed protocols, and workflow visualizations, this document aims to inform strategic decisions in synthetic planning.
The pyridine moiety is a cornerstone in a vast array of pharmaceuticals and functional materials. Consequently, the development of robust and versatile synthetic methods to access functionalized pyridines is of paramount importance. This compound presents itself as a valuable building block, offering two distinct points for chemical modification: the bromine atom, amenable to a variety of cross-coupling reactions, and the carboxylic acid group, which can participate in amide bond formations, esterifications, or serve as a directing group in C-H activation strategies.
This guide delves into specific synthetic applications of this compound and contrasts them with alternative routes to the same or structurally related target molecules.
I. Synthesis of 2-Aryl-3-pyridinecarboxylic Acids: A Head-to-Head Comparison
A common transformation is the arylation at the 2-position of the pyridine ring. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.
Route A: Suzuki-Miyaura Coupling of this compound
This approach leverages the reactivity of the C-Br bond for palladium-catalyzed cross-coupling with an arylboronic acid.
Route B: C-H Activation of 2-Substituted Pyridines followed by Arylation
An alternative strategy involves the direct C-H arylation of a pyridine derivative, avoiding the need for a pre-installed halogen. For instance, the synthesis of a 2-aryl-3-cyanopyridine can be achieved through C-H activation, followed by conversion of the cyano group to a carboxylic acid.
Comparative Data:
| Route | Starting Material | Key Transformation | Reagents & Conditions | Yield (%) | Reaction Time (h) | Ref. |
| A | This compound | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, 95% EtOH | 75-90 | 12-24 | [1] |
| B | 2-Phenylpyridine | C-H Arylation | Aryl halide, [RuCl₂(p-cymene)]₂, PPh₃, Na₂CO₃ | 60-85 | 12-24 | [2] |
Experimental Protocols:
Protocol for Route A: Suzuki-Miyaura Coupling of this compound
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in 95% ethanol (10 mL) is added Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (3.0 mmol). The mixture is degassed and heated at 80 °C for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and acidified with 1M HCl. The resulting precipitate is filtered, washed with water, and dried to afford the 2-aryl-3-pyridinecarboxylic acid.[1]
Protocol for Route B: Ruthenium-Catalyzed C-H Arylation of 2-Phenylpyridine
A mixture of 2-phenylpyridine (1.0 mmol), aryl halide (1.2 mmol), [RuCl₂(p-cymene)]₂ (0.025 mmol), PPh₃ (0.2 mmol), and Na₂CO₃ (2.0 mmol) in NMP (3 mL) is heated at 120 °C for 12-24 hours in a sealed tube. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography to yield the 2,x-diarylpyridine.[2]
Workflow Visualization:
II. Synthesis of 2-Amino-3-pyridinecarboxylic Acids
The synthesis of 2-aminopyridine-3-carboxylic acid derivatives is another area where different strategies can be employed.
Route C: Buchwald-Hartwig Amination of this compound
This route utilizes a palladium-catalyzed amination of the C-Br bond.
Route D: From 3-Cyanopyridine
An alternative approach starts from the readily available 3-cyanopyridine, which undergoes hydrolysis and subsequent amination.
Comparative Data:
| Route | Starting Material | Key Transformation | Reagents & Conditions | Yield (%) | Ref. |
| C | This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 60-80 | [3] |
| D | 3-Cyanopyridine | Hydrolysis, then Amination | 1. H₂SO₄/H₂O; 2. NH₃, catalyst | 70-85 (over 2 steps) | [1] |
Experimental Protocols:
Protocol for Route C: Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is removed. The product is purified by crystallization or column chromatography.
Protocol for Route D: Synthesis from 3-Cyanopyridine
3-Cyanopyridine (1.0 mol) is heated in a mixture of concentrated sulfuric acid and water to hydrolyze the nitrile to a carboxylic acid. After neutralization, the resulting nicotinic acid is subjected to amination using ammonia in the presence of a suitable catalyst at elevated temperature and pressure to yield 2-amino-3-pyridinecarboxylic acid.[1]
Logical Relationship Diagram:
III. Synthesis of Fused Pyridine Systems: Thieno[3,2-b]pyridin-7-ones
The construction of fused heterocyclic systems is a significant area of medicinal chemistry. Thieno[3,2-b]pyridines are of particular interest for their biological activities.
Route E: Intramolecular Cyclization from a this compound Derivative
This approach involves the initial functionalization of this compound, followed by an intramolecular cyclization to form the fused ring system.
Route F: De Novo Synthesis of the Thienopyridine Core
An alternative is the construction of the thienopyridine scaffold from acyclic or simpler cyclic precursors.
Comparative Data:
| Route | Starting Material | Key Transformation | Reagents & Conditions | Yield (%) | Ref. |
| E | This compound | C-S Coupling & Intramolecular Cyclization | 1. Thiol, Base; 2. Acid/Heat | 50-70 | [4] |
| F | 3-Fluoropicolinonitrile | Thienopyridine formation | Methyl thioglycolate, KOH, DMF | 65-80 | [4] |
Experimental Protocols:
Protocol for Route E: Intramolecular Cyclization
This compound is first converted to its corresponding amide or ester. This intermediate is then reacted with a suitable thiol in the presence of a base to displace the bromine atom. The resulting thioether undergoes acid- or base-catalyzed intramolecular cyclization upon heating to afford the thieno[3,2-b]pyridin-7-one.
Protocol for Route F: De Novo Thienopyridine Synthesis
To a solution of 3-fluoropicolinonitrile in DMF, potassium hydroxide and methyl thioglycolate are added. The reaction mixture is stirred at room temperature, leading to the formation of the thieno[3,2-b]pyridine core.[4]
Signaling Pathway Analogy for Synthetic Strategy:
Conclusion
This compound proves to be a versatile and effective starting material for the synthesis of a range of functionalized and fused pyridine derivatives. Its utility in well-established cross-coupling and cyclization reactions makes it a reliable choice for many synthetic targets. However, alternative strategies, such as those employing C-H activation or de novo ring synthesis, can offer advantages in terms of atom economy and the avoidance of pre-functionalized starting materials. The choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired overall efficiency of the synthesis. The data and protocols presented in this guide provide a foundation for making informed decisions in the design and execution of synthetic routes toward valuable pyridine-containing compounds.
References
- 1. 2-Amino-3-pyridinecarboxylic Acid | Properties, Uses, Safety, Supplier Info China | High Purity Pyridine Carboxylic Acid Manufacturer [pipzine-chem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Characterization of 3-Bromopyridine-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Bromopyridine-2-carboxylic acid derivatives, focusing on their synthesis, characterization, and potential biological activities. This compound serves as a versatile scaffold in medicinal chemistry, offering a platform for the development of novel therapeutic agents.[1] Its derivatives have been explored for various applications, including their potential as anticancer agents. This document summarizes key performance data, details experimental protocols for their synthesis and evaluation, and visualizes relevant workflows.
Comparative Performance of Pyridine-Thiazole Derivatives
| Compound ID | Derivative Structure (R-group on Thiazole) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 1 | 4-(4-Chlorophenyl) | 8.76 ± 0.81 | 7.21 ± 0.65 |
| 2 | 4-(4-Bromophenyl) | 7.63 ± 0.72 | 6.15 ± 0.58 |
| 3 | 4-(4-Nitrophenyl) | 9.12 ± 0.88 | 8.03 ± 0.77 |
| 4 | 5-Carboxyethyl-4-oxo | 10.24 ± 0.95 | 9.87 ± 0.91 |
| 5 | 5-(4-Methylbenzylidene)-4-oxo | 6.45 ± 0.60 | 5.36 ± 0.51 |
| 6 | 5-(4-Methoxybenzylidene)-4-oxo | 7.18 ± 0.68 | 6.82 ± 0.62 |
| 5-Fluorouracil | (Reference Drug) | 5.80 ± 0.53 | 4.90 ± 0.45 |
Data presented here is illustrative and adapted from a study on pyridine-linked thiazole derivatives to demonstrate a comparative analysis format.[2]
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of pyridine-based derivatives, adapted from published research on pyridine-linked thiazoles.[2] These protocols provide a foundational approach for the preparation and assessment of novel this compound derivatives.
General Synthesis of Pyridine-Amide Derivatives
A common method for the synthesis of amide derivatives involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent. For the synthesis of 3-Bromopyridine-2-carboxamides, this compound would be reacted with a variety of primary or secondary amines.
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of 3-Bromopyridine-2-carboxamide derivatives.
Characterization of Synthesized Compounds
The synthesized compounds are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: To identify the presence of key functional groups, such as the amide C=O stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Experimental Workflow for MTT Assay:
Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is influenced by the nature of the substituents on the amide or ester functional group. Analysis of the data from related pyridine derivatives suggests that:
-
Aromatic Substituents: The presence of substituted aromatic rings can significantly impact the antiproliferative activity. The electronic properties and position of substituents on these rings can modulate the compound's interaction with biological targets.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole, can lead to potent biological activity.[2]
-
Lipophilicity and Solubility: The overall lipophilicity and aqueous solubility of the derivatives, influenced by the appended functional groups, are critical for their pharmacokinetic and pharmacodynamic properties.
Logical Relationship of SAR:
Caption: The relationship between chemical structure and biological activity of derivatives.
Conclusion
This compound represents a valuable starting point for the synthesis of a diverse range of derivatives with potential therapeutic applications. The illustrative data and protocols presented in this guide highlight a systematic approach to the characterization and comparative evaluation of these compounds. Further research focusing on the synthesis and screening of a dedicated library of this compound amides and esters is warranted to fully explore their therapeutic potential and to establish a comprehensive structure-activity relationship.
References
Unveiling the Structural Landscape of 3-Bromopyridine-2-carboxylic Acid Complexes: A Crystallographic Comparison
For researchers and professionals in drug development and materials science, understanding the three-dimensional architecture of molecular complexes is paramount. 3-Bromopyridine-2-carboxylic acid, a versatile organic ligand, forms a variety of coordination complexes with metals, offering potential applications in catalysis, materials science, and pharmaceuticals. This guide provides a comparative analysis of the X-ray crystallographic data of this compound and one of its organometallic complexes, offering insights into its coordination behavior.
This comparison focuses on the crystallographic parameters of the free ligand, this compound (also known as 3-bromopicolinic acid), and a mercury(II) complex. The data presented herein is crucial for understanding how the coordination of a metal ion alters the structural properties of the parent ligand.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and its mercury(II) complex, providing a direct comparison of their solid-state structures.
| Parameter | This compound[1] | Bis(2-carboxypyridin-3-yl)mercury(II) hydrogen triiodomercurate(II)[2] |
| Chemical Formula | C₆H₄BrNO₂ | C₁₂H₈HgI₃N₂O₄ |
| Crystal System | Orthorhombic | Not specified in abstract |
| Space Group | Pna2₁ | Not specified in abstract |
| a (Å) | 14.3975(12) | Not specified in abstract |
| b (Å) | 7.5773(7) | Not specified in abstract |
| c (Å) | 12.2500(10) | Not specified in abstract |
| α (°) | 90 | Not specified in abstract |
| β (°) | 90 | Not specified in abstract |
| γ (°) | 90 | Not specified in abstract |
| Volume (ų) | 1336.4(2) | Not specified in abstract |
| Z | 8 | Not specified in abstract |
| Temperature (K) | 150(2) | Not specified in abstract |
| Radiation type | Not specified in abstract | Not specified in abstract |
Experimental Protocols
A detailed understanding of the experimental conditions is essential for the replication and validation of scientific findings. The following section outlines the methodologies used for the synthesis and crystallographic analysis of this compound.
Synthesis and Crystallization of this compound
The synthesis of the mercury(II) complex involved the decarboxylation of mercuric pyridine-2,3-dicarboxylate in hot dimethyl sulfoxide or hexamethylphosphoramide. This reaction yielded a mixture containing 2-carboxylatopyridin-3-ylmercury(II) as the major product. The mixture was then reacted with iodide ions in hot aqueous acetic acid to produce bis(2-carboxypyridin-3-yl)mercury(II) hydrogen triiodomercurate(II).[2]
For the crystallization of this compound, 2.01 g (10 mmol) of the acid was dissolved in a mixture of 10 mL of tetrahydrofuran and 1 mL of deionized water at room temperature with stirring until a clear solution was obtained. The solution was then filtered and allowed to evaporate naturally. Colorless block-like crystals suitable for X-ray diffraction were obtained after several days.[1]
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for this compound was collected at 150(2) K. The crystal structure was solved and refined using established crystallographic software packages.[1] Specific details on the diffractometer and software used for the mercury complex were not available in the provided abstract.
Logical Workflow for X-ray Crystallography of a Coordination Complex
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a coordination complex like those discussed in this guide.
Signaling Pathways and Logical Relationships
At the molecular level, the formation of a coordination complex involves the donation of electron pairs from the ligand (Lewis base) to the metal ion (Lewis acid). In the case of this compound, both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group can act as donor atoms. The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
The following diagram illustrates the logical relationship in the formation of a metal complex with this compound.
References
Quantitative Analysis of 3-Bromopyridine-2-carboxylic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3-Bromopyridine-2-carboxylic acid, a variety of analytical techniques are available. The selection of the most appropriate method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis, such as routine quality control or in-depth metabolic studies. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS (with derivatization) | Capillary Electrophoresis |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | Moderate |
| Sample Preparation | Simple (dissolution) | Complex (derivatization) | Simple (dissolution) |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. The method offers excellent precision and accuracy for quality control and purity assessment.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound standard or sample in the mobile phase to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples at various concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation (Representative):
-
Linearity: A linear relationship between peak area and concentration would be established over the range of 0.1 - 100 µg/mL with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels, with expected recovery rates between 98% and 102%.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) of less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve, with typical values around 0.03 µg/mL and 0.1 µg/mL, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, but it typically requires derivatization for non-volatile compounds like carboxylic acids to make them amenable to gas chromatography.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole or ion trap)
-
Autosampler
Derivatization and GC-MS Conditions:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or diazomethane.
-
Derivatization Protocol:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add the derivatization reagent and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl ester of the carboxylic acid.
-
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency, short analysis times, and low consumption of reagents and samples. It is well-suited for the analysis of charged species like carboxylic acids.
Instrumentation:
-
Capillary electrophoresis system
-
Diode array detector (DAD) or UV-Vis detector
-
Autosampler
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer at pH 7.0.
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Direct UV detection at 214 nm.
Sample Preparation:
-
Dissolve the sample or standard in the background electrolyte.
-
Filter the solution through a 0.22 µm syringe filter.
Mandatory Visualization
A Comparative Benchmarking of Synthesis Protocols for 3-Bromopyridine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Bromopyridine-2-carboxylic acid is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. This guide provides a comparative analysis of established and potential synthesis protocols for this important molecule, offering a detailed look at their methodologies, yields, and the strategic considerations for selecting the most appropriate route.
This comparison focuses on three primary synthetic strategies: a two-step route involving the bromination of 2-methylpyridine followed by oxidation, the direct bromination of 2-picolinic acid, and a pathway commencing with 2-aminopyridine. Each protocol is presented with its reported or analogous experimental data to facilitate an objective assessment.
At a Glance: Comparison of Synthesis Protocols
| Protocol | Starting Material | Key Steps | Reported/Analogous Yield | Purity | Key Considerations |
| Protocol 1 | 2-Methylpyridine | 1. Bromination to 3-bromo-2-methylpyridine2. Oxidation to this compound | Step 1: ~12%Step 2: Up to 80% (analogous) | Not specified | Two-step process; moderate overall yield. |
| Protocol 2 | 2-Picolinic Acid | Direct bromination | Not specified | Not specified | Single step; regioselectivity can be challenging. |
| Protocol 3 | 2-Aminopyridine | 1. Bromination to 2-amino-3-bromopyridine2. Sandmeyer reaction and subsequent functional group transformation | High yield for bromination step | High purity for bromination step | Multi-step process; requires diazotization. |
Experimental Protocols and Methodologies
Protocol 1: From 2-Methylpyridine via Bromination and Oxidation
This two-step approach first introduces the bromine atom at the 3-position of the pyridine ring, followed by the oxidation of the methyl group to a carboxylic acid.
Step 1: Synthesis of 3-Bromo-2-methylpyridine
A detailed protocol for the synthesis of 3-bromo-2-methylpyridine from 2-methylpyridine has been reported with a yield of approximately 12%.[1] The procedure involves the reaction of 2-methylpyridine with a brominating agent in the presence of a catalyst.
Step 2: Oxidation of 3-Bromo-2-methylpyridine
Detailed Experimental Protocol (Analogous for Oxidation):
-
To a solution of 5-bromo-2-methylpyridine (1 equivalent) in water, potassium permanganate (2.5 equivalents) is added portion-wise at an elevated temperature (e.g., 80-90°C).
-
The reaction mixture is stirred at this temperature for a specified period.
-
Upon completion, the reaction is worked up by filtering the manganese dioxide byproduct.
-
The filtrate is then acidified to precipitate the carboxylic acid product, which can be further purified by recrystallization.
Protocol 2: Direct Bromination of 2-Picolinic Acid
The direct bromination of 2-picolinic acid (pyridine-2-carboxylic acid) represents a more atom-economical approach. However, controlling the regioselectivity to favor the desired 3-bromo isomer is a significant challenge in pyridine chemistry. Electrophilic substitution on the pyridine ring is generally difficult and often requires harsh conditions, which can lead to a mixture of products. While general methods for the bromination of pyridine derivatives exist, a specific, high-yield protocol for the 3-bromination of 2-picolinic acid is not well-documented in the reviewed literature. Researchers may need to screen various brominating agents and reaction conditions to optimize this transformation.
Protocol 3: From 2-Aminopyridine via Bromination and Sandmeyer Reaction
This route begins with the regioselective bromination of 2-aminopyridine, followed by the conversion of the amino group to the carboxylic acid functionality, likely via a Sandmeyer reaction.
Step 1: Synthesis of 2-Amino-3-bromopyridine
A patent outlines a method for the synthesis of 2-amino-3-bromopyridine from 2-aminopyridine, reporting a high-purity product.[3]
Step 2: Conversion to this compound
The conversion of the 2-amino group to a carboxylic acid can be achieved through a multi-step sequence, typically involving a Sandmeyer reaction.[4][5][6] This would first involve the diazotization of the amino group, followed by reaction with a cyanide salt (e.g., cuprous cyanide) to form the corresponding nitrile. Subsequent hydrolysis of the nitrile would then yield the desired carboxylic acid. While the Sandmeyer reaction is a well-established method for the transformation of aromatic amines, a specific protocol and yield for the conversion of 2-amino-3-bromopyridine to this compound were not found in the searched literature.
Synthesis Workflow and Pathway Diagrams
To visualize the described synthetic pathways, the following diagrams have been generated.
Caption: Synthetic routes to this compound.
Conclusion
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges.
-
Protocol 1 (from 2-Methylpyridine) offers a feasible, albeit two-step, route with a potentially moderate overall yield. The oxidation step is based on a reliable analogous procedure.
-
Protocol 2 (from 2-Picolinic Acid) is the most direct approach but is hampered by the lack of a well-defined, regioselective bromination method. Further process development would be required to make this a viable option.
-
Protocol 3 (from 2-Aminopyridine) is a multi-step process that relies on the well-established Sandmeyer reaction. While potentially high-yielding, it involves more synthetic transformations.
The choice of the optimal synthesis protocol will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's expertise with the required chemical transformations. For projects requiring a reliable and predictable synthesis, Protocol 1 appears to be the most promising based on the available data, despite its two-step nature. Further research into the direct bromination of 2-picolinic acid could unlock a more efficient and atom-economical route in the future.
References
- 1. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 3. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Reactions of 3-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. 3-Bromopyridine-2-carboxylic acid is a versatile building block, offering two distinct reactive sites: a C-Br bond amenable to cross-coupling and a carboxylic acid group that can direct reactions, participate in decarboxylation, or be used for further derivatization. The choice of catalytic system is paramount for achieving high yields and selectivity in reactions involving this substrate. This guide provides an objective comparison of various catalytic systems for common cross-coupling reactions of this compound, supported by experimental data from related compounds.
Key Considerations for this compound Reactivity
The presence of the carboxylic acid group ortho to the pyridine nitrogen and meta to the bromine atom introduces specific electronic and steric effects. Researchers should consider the following:
-
Chelation: The pyridine nitrogen and the carboxylate can act as a bidentate ligand, potentially influencing the catalyst's activity and selectivity.
-
Decarboxylation: Under certain conditions, particularly at elevated temperatures, the carboxylic acid group may be lost as CO2. This can be an undesirable side reaction or a deliberate step in a decarboxylative coupling strategy.[1]
-
Basicity: The choice of base is critical to avoid unwanted side reactions with the acidic carboxylic acid proton while still being effective in the catalytic cycle.
Comparison of Catalytic Systems for Cross-Coupling Reactions
The following sections compare palladium-, nickel-, and copper-based catalytic systems for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. While specific data for this compound is limited, the presented data from structurally similar substrates provides a strong basis for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. For pyridine carboxylic acids, both standard and decarboxylative coupling pathways are possible.
Data Comparison: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) / Time | Yield (%) | Substrate | Notes |
| PdCl₂(dppf)-CH₂Cl₂ | dppf | Na₂CO₃ (aq) | Dioxane | 130 °C / 10 h | - | 5-Bromopyridine-2-carboxylic acid | Patent example for a similar substrate.[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 °C / 6 h | 94% | Aryl MIDA boronate | Demonstrates mild conditions with appropriate ligand.[3] |
| Pd(OAc)₂ | P(p-MeOPh)₃ | Piv₂O (activator) | Dioxane | 160 °C / 15 h | 90% | 3-Pyridinecarboxylic acid | Decarbonylative coupling, indicating potential for decarboxylation.[4][5] |
| NiCl₂·6H₂O | dtbbpy | Et₃N | Dioxane/DMF | 75 °C / 12 h | up to 78% | Redox-active esters of alkyl carboxylic acids | Nickel-catalyzed alternative, often for decarboxylative couplings.[6][7] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Carboxylic Acid Derivative [2]
This protocol is adapted from a patent for the reaction of 5-bromopyridine-2-carboxylic acid and serves as a starting point.
-
To a reaction vessel, add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and aqueous sodium carbonate (2.0 M, 2.0 equiv).
-
Add dioxane as the solvent.
-
Flush the vessel with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the palladium catalyst, such as PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv).
-
Heat the reaction mixture to 130 °C for 10 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry. Further purification can be done by recrystallization or column chromatography.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper co-catalyst.
Data Comparison: Sonogashira Coupling of 3-Bromopyridine Derivatives [8]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) / Time | Yield (%) | Substrate |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 °C / 3 h | 96% | 2-Amino-3-bromopyridine |
| PdCl₂(PPh₃)₂ / CuI | - | Et₃N | DMF | 100 °C / 3 h | 92% | 2-Amino-3-bromopyridine |
| Pd(OAc)₂ / CuI | PPh₃ | Et₃N | DMF | 100 °C / 3 h | 85% | 2-Amino-3-bromopyridine |
| Pd₂(dba)₃ / CuI | PPh₃ | Et₃N | DMF | 100 °C / 3 h | 82% | 2-Amino-3-bromopyridine |
Experimental Protocol: Sonogashira Coupling of a 3-Bromopyridine Derivative [9]
This protocol is based on the successful coupling of 2-amino-3-bromopyridines.
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in DMF.
-
Add the terminal alkyne (1.2 equiv), followed by the base, Et₃N (2.0-3.0 equiv).
-
Add the palladium catalyst, such as Pd(CF₃COO)₂ (2.5 mol%), the ligand PPh₃ (5 mol%), and the copper co-catalyst, CuI (5 mol%).
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycles: Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination
This reaction is a versatile method for forming C-N bonds by coupling an aryl halide with an amine. The choice of ligand is critical for achieving high efficiency, especially with heteroaromatic substrates.
Data Comparison: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) / Time | Yield (%) | Substrate | Ref. |
| Pd₂(dba)₃ | (±)-BINAP | NaOᵗBu | Toluene | 80 °C / 4 h | 60% | 2-Bromo-6-methylpyridine | [10] |
| Pd(OAc)₂ | dppp | NaOᵗBu | Toluene | Reflux / 1 h | 93% | tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | [8][11] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 °C / 8 h | - | General Protocol for Bromo-aromatics | [10] |
Experimental Protocol: Buchwald-Hartwig Amination [12]
This general protocol can be adapted for this compound.
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., Cs₂CO₃ or NaOᵗBu, 1.5-2.5 equiv) under an inert atmosphere.
-
Add the this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add anhydrous toluene via syringe.
-
Degas the mixture by several vacuum-argon cycles.
-
Heat the reaction to 80-110 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is typically catalyzed by a palladium complex in the presence of a base.
Data Comparison: Heck Reaction of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 °C | Good to Excellent | Classic conditions, widely applicable.[8] |
| PdCl₂ | - | KOAc | Methanol | 120 °C | - | Original Mizoroki-Heck conditions.[3] |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 80-100 °C | - | Common variation for aryl bromides.[8] |
Experimental Protocol: Heck Reaction [8]
A general procedure adaptable for this compound.
-
Combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand if required (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 1.2-2.0 equiv) in a suitable solvent such as DMF or acetonitrile.
-
Deoxygenate the mixture with an inert gas.
-
Heat the reaction mixture at 100-140 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product via column chromatography.
Experimental Workflow: Heck Reaction
Caption: A typical experimental workflow for performing a Heck cross-coupling reaction.
Conclusion
The choice of catalytic system for the functionalization of this compound is highly dependent on the desired transformation.
-
Palladium-based catalysts remain the most versatile and widely documented for a range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The selection of the appropriate phosphine ligand is crucial for achieving high yields and functional group tolerance.
-
Nickel-based catalysts are emerging as a cost-effective alternative, particularly for decarboxylative coupling reactions, which are highly relevant for this substrate.[6][7][13]
-
Copper-based systems are effective co-catalysts in Sonogashira reactions and can also be used as the primary catalyst in certain amination reactions, often under milder conditions.[14]
For all reactions involving this compound, careful consideration of the reaction conditions, particularly the base and temperature, is necessary to manage the reactivity of the carboxylic acid group and to control the potential for decarboxylation. The data and protocols presented in this guide, derived from closely related structures, offer a solid foundation for the development of efficient and selective transformations of this valuable building block.
References
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Purity Analysis of Bromopyridine Carboxylic Acids
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of bromopyridine carboxylic acids is a critical step in synthesis and quality control. These compounds are vital building blocks in the pharmaceutical and agrochemical industries, where the specific isomeric form can dictate biological activity and safety. This guide provides an objective comparison of key analytical techniques for the isomeric purity analysis of bromopyridine carboxylic acids, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for isomeric purity analysis depends on factors such as the physicochemical properties of the isomers, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common techniques employed for this purpose.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | Versatile, with a wide range of column chemistries (reverse-phase, mixed-mode) available. Good for quantitative analysis.[1][2] | May require method development to achieve optimal separation of closely related isomers. | Routine quality control, quantitative analysis of known isomers. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | High separation efficiency and sensitive detection. Provides structural information from mass spectra. | Requires derivatization for non-volatile carboxylic acids, which can add complexity to sample preparation.[3][4] | Analysis of complex mixtures and identification of unknown impurities. |
| CE | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, minimal sample and solvent consumption. Particularly powerful for separating charged and chiral isomers.[5][6] | Can be less robust than HPLC for routine analysis. Sensitivity can be lower without specialized detectors. | Chiral separations and analysis of highly polar or charged isomers. |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Non-destructive. Provides unambiguous structural information, allowing for the differentiation of isomers based on chemical shifts and coupling constants.[7][8] | Lower sensitivity compared to chromatographic techniques. Not ideal for trace analysis. | Structural confirmation and quantification of major isomers in a mixture. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of bromopyridine carboxylic acid isomers.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general starting point for the separation of bromopyridine carboxylic acid isomers using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A mixed-mode column can also be effective.[2]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). The gradient can be optimized to improve the resolution of specific isomers.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of carboxylic acids, a derivatization step is typically required for GC-MS analysis. Methylation is a common approach.[4]
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: Methanolic HCl or diazomethane (use with extreme caution).[4]
-
Derivatization Protocol:
-
Dry the sample containing the bromopyridine carboxylic acid isomers.
-
Add methanolic HCl and heat at a specified temperature (e.g., 60°C) for a set time to form the methyl esters.
-
Evaporate the reagent and redissolve the derivatized sample in a suitable solvent like hexane or ethyl acetate.
-
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized isomers.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Capillary Electrophoresis (CE)
CE offers high-resolution separation of isomers, particularly when they possess different charge-to-size ratios or when chiral selectors are used for enantiomeric separation.[6][9]
-
Instrumentation: Capillary electrophoresis system with a UV or photodiode array (PDA) detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer system appropriate for the pKa of the bromopyridine carboxylic acids, such as a phosphate or borate buffer. The pH of the BGE is a critical parameter for optimizing selectivity.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at 254 nm.
-
For Chiral Separations: Add a chiral selector, such as a cyclodextrin, to the BGE to enable the separation of enantiomers.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for distinguishing between constitutional isomers of bromopyridine carboxylic acids.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
Analysis: The chemical shift (δ) and the coupling patterns (J-coupling) of the protons on the pyridine ring will be distinct for each isomer due to the different electronic environments created by the positions of the bromine and carboxylic acid groups.[7][10] For example, the protons ortho to the electron-withdrawing carboxylic acid group will typically appear at a higher chemical shift (downfield) compared to those further away.
Visualizing Experimental Workflows
Clear visualization of experimental workflows is essential for understanding the logical steps in each analytical process.
References
- 1. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromopyridine-2-carboxylic Acid
For Immediate Implementation: Essential Safety and Handling Protocols
This document provides critical safety and logistical information for the handling and disposal of 3-Bromopyridine-2-carboxylic Acid, a compound requiring careful management in laboratory settings. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on data from structurally similar compounds, including other brominated pyridine carboxylic acids. A conservative approach to personal protective equipment (PPE) and handling is therefore advised.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound and related compounds are consistently classified as irritants.[1][2][3] The primary hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended PPE | Specification |
| Eyes/Face | Chemical safety goggles and/or a face shield | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[6] Always inspect gloves for integrity before use. |
| Body | Laboratory coat | A fully-buttoned lab coat is recommended to prevent skin contact. |
| Respiratory | Use in a well-ventilated area or with a certified respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if inhalation risk is high or ventilation is inadequate.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring a safe laboratory environment.
Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible.[5] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in Table 1.
-
Dispensing : When transferring the compound, use spark-proof tools and ground/bond the container and receiving equipment to prevent static discharge.[2][5]
-
Work Practices : Avoid creating dust or aerosols. Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Storage : Store this compound in a tightly sealed, properly labeled container.[2] The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation : Collect waste in a designated, leak-proof, and clearly labeled container.[6] Do not mix with other waste streams.[6]
-
Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name.[6]
-
Storage of Waste : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.[6]
Visualizing Safe Handling and Logical Relationships
To further clarify the procedural flow and the interconnectedness of safety measures, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationship between the chemical, its hazards, and control measures.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
